molecular formula C5H7N3O2 B1287509 2-(3-Amino-1H-pyrazol-1-yl)acetic acid CAS No. 1006319-29-4

2-(3-Amino-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1287509
CAS No.: 1006319-29-4
M. Wt: 141.13 g/mol
InChI Key: LUJWWRWZYMXKJC-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-yl)acetic acid is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, serving as a versatile building block for the synthesis of novel bioactive molecules. This compound features a 3-aminopyrazole core, which is recognized as a privileged scaffold in drug discovery due to its ability to interact with a variety of biological targets . Researchers value this scaffold for its presence in compounds with a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and anti-infective properties . In particular, the 3-aminopyrazole moiety is a prominent structural feature in the development of kinase inhibitors . Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Compounds based on the 3-aminopyrazole structure have been successfully explored as inhibitors for various kinase targets, such as cyclin-dependent kinases (CDKs) and the EGFR/PI3K/AKT/mTOR signaling cascade, which are crucial in oncology research . The molecule's functional groups allow for further chemical modifications, making it a valuable intermediate for constructing more complex heterocyclic systems, such as pyrazolo-s-triazines, which have demonstrated potent cytotoxicity against various cancer cell lines in preclinical studies . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, or for use in foods, drugs, cosmetics, or household products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminopyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-4-1-2-8(7-4)3-5(9)10/h1-2H,3H2,(H2,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJWWRWZYMXKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598868
Record name (3-Amino-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006319-29-4
Record name (3-Amino-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of Aminopyrazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the diverse biological activities of aminopyrazole acetic acid derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this important class of heterocyclic compounds. This document delves into the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the efficacy of these derivatives.

Introduction: The Versatile Scaffold of Aminopyrazole Acetic Acid

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[1] Derivatives of pyrazole, particularly those bearing an amino group and an acetic acid moiety, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[2] These compounds serve as privileged scaffolds in drug discovery, with their amenability to synthetic modification allowing for the fine-tuning of their biological profiles.[2] The presence of the aminopyrazole core is a common feature in numerous compounds that have entered clinical trials, highlighting the therapeutic relevance of this structural motif.[2]

The diverse biological activities exhibited by aminopyrazole acetic acid derivatives, ranging from anticancer and anti-inflammatory to antimicrobial and antidiabetic effects, stem from their ability to interact with a variety of biological targets with high affinity and selectivity.[1][3] This guide will explore these activities in detail, providing both the theoretical background and practical methodologies for their investigation.

Synthetic Strategies for Aminopyrazole Acetic Acid Derivatives

The synthesis of aminopyrazole derivatives is typically achieved through the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound. A common and efficient method involves the reaction of a β-ketonitrile with hydrazine hydrate. This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the aminopyrazole ring. The use of acetic acid as a catalyst is often employed to enhance the regioselectivity of the reaction, particularly when using substituted hydrazines.[3]

Another prevalent synthetic route is the condensation of α,β-unsaturated nitriles with hydrazines. The presence of a suitable leaving group on the β-position of the nitrile facilitates the cyclization to form the pyrazole ring. Modifications to the acetic acid side chain can be introduced through various standard organic synthesis techniques, such as esterification followed by alkylation or amidation.

Anticancer Activity: Targeting Key Signaling Pathways

Aminopyrazole acetic acid derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[1] Their mechanism of action often involves the inhibition of key protein kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and mitogen-activated protein kinases (MAPKs).[2][4]

Mechanism of Action: Inhibition of the EGFR/PI3K/AKT/mTOR Pathway

A significant number of aminopyrazole derivatives exert their anticancer effects by targeting the EGFR/PI3K/AKT/mTOR signaling cascade.[5][6] This pathway is crucial for regulating cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[6][7] By inhibiting EGFR, these compounds can block the downstream activation of PI3K, AKT, and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Below is a diagram illustrating the EGFR/PI3K/AKT/mTOR signaling pathway and the point of inhibition by aminopyrazole derivatives.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor Aminopyrazole Acetic Acid Derivative Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR

EGFR/PI3K/AKT/mTOR signaling pathway inhibition.

Quantitative Anticancer Activity Data

The anticancer efficacy of aminopyrazole acetic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine derivativesHeLa2.59[1]
Pyrazolo[3,4-b]pyridine derivativesHCT-1161.98[1]
Pyrazolo[3,4-b]pyridine derivativesMCF-74.66[1]
Pyrazolo[1,5-a]pyrimidine derivativesHCT-1161.26 - 3.22[1]
Pyrazolyl s-triazine derivatives (7f)EGFR0.059[8]
Pyrazolyl s-triazine derivatives (7d)EGFR0.070[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Rationale for Cell Line Selection: The choice of cancer cell lines for screening is critical and should reflect the genetic and epigenetic heterogeneity of human tumors.[3][10] Utilizing a panel of cell lines from different tumor types allows for a broader understanding of a compound's spectrum of activity.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the aminopyrazole acetic acid derivative and incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in DMF and acetic acid) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.

MTT assay experimental workflow.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

Chronic inflammation is a key contributor to various diseases, making the development of effective anti-inflammatory agents a priority.[12] Aminopyrazole acetic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and p38 mitogen-activated protein kinase (MAPK).[2]

Mechanism of Action: COX and p38 MAPK Inhibition

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[13] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Aminopyrazole derivatives have been shown to inhibit COX-2 selectively, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[2]

p38 MAPK Inhibition: p38 MAPK is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[14] Inhibition of p38 MAPK by aminopyrazole derivatives can therefore effectively suppress the inflammatory response.[14]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[15]

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 in a suitable buffer.[15]

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to wells containing the enzyme, heme, and assay buffer.[15]

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination and Detection: After a specific incubation period, the reaction is stopped, and the amount of prostaglandin produced is measured, often using a colorimetric or fluorescent method.[16]

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.

Experimental Protocol: p38 MAPK Inhibition Assay

This assay evaluates the ability of a compound to inhibit the kinase activity of p38 MAPK.

Step-by-Step Protocol (ELISA-based):

  • Immobilization: Coat a 96-well plate with a substrate for p38 MAPK, such as ATF2.[17]

  • Kinase Reaction: In a separate tube, incubate active p38 MAPK with ATP and the test compound at various concentrations.[18]

  • Transfer to Plate: Transfer the kinase reaction mixture to the coated plate and incubate to allow the phosphorylated substrate to bind.

  • Detection: Use a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.[19]

  • Data Analysis: Measure the absorbance and calculate the percentage of inhibition to determine the IC50 value.[18]

In Vivo Models of Inflammation

To assess the in vivo efficacy of anti-inflammatory compounds, various animal models are employed.[12][20] The choice of model depends on the specific aspect of inflammation being studied (acute vs. chronic) and the suspected mechanism of action of the drug.[12]

  • Carrageenan-Induced Paw Edema: A model for acute inflammation where the reduction in paw swelling after compound administration is measured.[21]

  • Adjuvant-Induced Arthritis: A model for chronic inflammation that mimics rheumatoid arthritis.[22]

Antimicrobial Activity: A Broad Spectrum of Action

Aminopyrazole acetic acid derivatives have also been reported to possess significant antimicrobial activity against a variety of bacterial and fungal strains.[1]

Methods for Evaluating Antimicrobial Activity

The antimicrobial efficacy of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[23]

Broth Microdilution Method:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.[24]

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[25]

Agar Diffusion Method (Disk Diffusion):

  • Inoculation: A standardized inoculum of the microorganism is uniformly spread on an agar plate.[25]

  • Disk Application: Filter paper disks impregnated with the test compound are placed on the agar surface.

  • Incubation: The plate is incubated to allow for microbial growth and diffusion of the compound.

  • Zone of Inhibition: The diameter of the clear zone around the disk where microbial growth is inhibited is measured.[23]

Structure-Activity Relationships (SAR)

The biological activity of aminopyrazole acetic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the acetic acid side chain.[4] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[26]

For kinase inhibitors, for instance, the planarity of the pyrazole ring and the nature of the N-linked phenyl group can significantly influence selectivity for one kinase over another (e.g., JNK3 vs. p38).[4][27] The substituents on the phenyl ring can be modified to enhance interactions with specific amino acid residues in the kinase active site, thereby improving potency.[28] The acetic acid moiety can be derivatized to amides or esters to modulate properties such as cell permeability and metabolic stability.

Conclusion

Aminopyrazole acetic acid derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. Their synthetic accessibility and the potential for structural modification make them attractive candidates for the development of novel therapeutics for a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and harness the full therapeutic potential of this remarkable chemical scaffold.

References

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Sources

2-(3-Amino-1H-pyrazol-1-yl)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Amino-1H-pyrazol-1-yl)acetic acid: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We delve into its core molecular characteristics, including its precise molecular weight and formula, and present its physicochemical properties in a structured format. The guide further explores validated synthetic strategies, detailed protocols for spectroscopic characterization, and the mechanistic basis for its broad-ranging applications in pharmaceutical research. By grounding theoretical concepts in established experimental data and authoritative literature, this document serves as a vital resource for leveraging this versatile scaffold in the design and synthesis of novel therapeutic agents.

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery, a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity.[1][2] The prevalence of the pyrazole core in numerous FDA-approved pharmaceuticals, such as the anti-inflammatory drug Celecoxib (Celebrex) and the erectile dysfunction treatment Sildenafil (Viagra), underscores its therapeutic relevance and versatility.[1]

The power of the pyrazole ring lies in its unique combination of features:

  • Structural Rigidity: The planar, aromatic nature of the ring provides a rigid anchor for appended pharmacophores, reducing the entropic penalty upon binding to a target protein.

  • Hydrogen Bonding Capabilities: It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), enabling critical interactions within a target's binding site.

  • Tunable Electronics: The electronic properties of the ring can be readily modulated through substitution at various positions, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

The subject of this guide, 2-(3-Amino-1H-pyrazol-1-yl)acetic acid, is a bifunctional derivative that capitalizes on these core attributes. The amino group provides a key vector for derivatization or direct interaction with biological targets, while the acetic acid moiety offers a handle for amide coupling, esterification, or use as a linker in more complex molecular constructs like Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Profile of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. This section details the essential chemical data for 2-(3-Amino-1H-pyrazol-1-yl)acetic acid.

Chemical Structure and Formula

The unambiguous identification of this molecule is crucial. It is defined by an acetic acid group attached to the N1 position of the pyrazole ring, and an amino group at the C3 position.

cluster_main 2-(3-Amino-1H-pyrazol-1-yl)acetic acid mol

Caption: Chemical structure of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid.

The molecular formula for this compound is C₅H₇N₃O₂ .[3] This formula is derived from the elemental composition: five carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms.

Physicochemical Properties

The quantitative data for this molecule are summarized in the table below. These parameters are essential for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂[3]
Molecular Weight 141.13 g/mol [3][4]
CAS Number 1006319-29-4[3]
Appearance Typically a solid powder[5]
Storage Conditions 2-8°C, protect from light[4]
Predicted pKa 3.54 ± 0.10 (acidic)[4]
Predicted Boiling Point 504.4 ± 35.0 °C[4]

Synthesis and Purification

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. The specific construction of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid can be approached through several reliable methods, most of which involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials. The key bond disconnections are typically within the pyrazole ring, tracing back to a hydrazine and a β-ketonitrile or β-keto ester.

retrosynthesis target Target Molecule 2-(3-Amino-1H-pyrazol-1-yl)acetic acid disconnection1 C-N Disconnection (Cyclocondensation) target->disconnection1 intermediates Hydrazinoacetic Acid Derivative + β-Ketonitrile Derivative disconnection1->intermediates reagents Readily Available Starting Materials intermediates->reagents

Caption: Retrosynthetic pathway for the target molecule.

General Synthetic Protocol

While multiple specific pathways exist, a common and reliable method involves the reaction of ethyl 2-hydrazinoacetate with a suitable three-carbon electrophile, followed by hydrolysis. This protocol is a self-validating system, as the progress of each step can be monitored by standard analytical techniques.

Step 1: N-Alkylation of Hydrazine (Conceptual)

  • React hydrazine hydrate with a protected haloacetic acid (e.g., ethyl bromoacetate) under basic conditions. Causality: The base deprotonates the hydrazine, increasing its nucleophilicity to facilitate displacement of the bromide.

  • Purify the resulting hydrazinoacetate derivative.

Step 2: Cyclocondensation

  • Dissolve the hydrazinoacetate derivative in a suitable solvent, such as ethanol or acetic acid.[1]

  • Add a β-ketonitrile, such as cyanoacetone or a derivative, to the solution.

  • Reflux the mixture for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Step 3: Saponification (Ester Hydrolysis)

  • Once the cyclization is complete, add an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide) to the reaction mixture.

  • Stir at room temperature or with gentle heating until the ester is fully hydrolyzed to the carboxylic acid.

  • Acidify the mixture with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the product.

Step 4: Purification

  • Collect the crude product by filtration.

  • Recrystallize the solid from a suitable solvent system (e.g., water/ethanol) to obtain the pure 2-(3-Amino-1H-pyrazol-1-yl)acetic acid.

  • Confirm the structure and purity using the characterization methods outlined in Section 4.0.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to validate the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information on the number and environment of protons. For 2-(3-Amino-1H-pyrazol-1-yl)acetic acid, one would expect to see characteristic signals for the methylene protons of the acetic acid group (typically a singlet), two distinct aromatic protons on the pyrazole ring (typically doublets), and exchangeable protons for the amino (NH₂) and carboxylic acid (COOH) groups. The coupling patterns of the ring protons confirm the substitution pattern.

  • ¹³C NMR: This spectrum will show five distinct carbon signals corresponding to the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield shift (~170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands would include:

  • A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).

  • N-H stretching vibrations from the primary amine (~3400-3300 cm⁻¹).

  • A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

  • C=N and C=C stretching vibrations from the pyrazole ring (~1600-1450 cm⁻¹).[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution technique like Electrospray Ionization (ESI-MS), one can obtain a precise mass measurement that matches the calculated exact mass of the molecular formula C₅H₇N₃O₂ (141.0538). This provides definitive confirmation of the elemental composition.

Applications in Drug Discovery and Development

The unique bifunctional nature of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid makes it a highly valuable building block in the synthesis of complex pharmaceutical agents.

applications core 2-(3-Amino-1H-pyrazol-1-yl)acetic acid (Bifunctional Scaffold) amino Amino Group (NH₂) - Vector for derivatization - H-bond donor core->amino acid Acetic Acid (CH₂COOH) - Linker attachment point - Amide coupling core->acid app3 Fragment-Based Drug Design (FBDD) core->app3 app1 Scaffold for Bioactive Molecules amino->app1 acid->app1 app2 Linker Chemistry (PROTACs, ADCs) acid->app2 bio1 Anti-inflammatory app1->bio1 bio2 Antimicrobial app1->bio2 bio3 Antitumor app1->bio3 bio4 Herbicidal app1->bio4

Caption: Functional roles and applications of the target molecule.

Role as a Privileged Scaffold

As discussed, the pyrazole core is a key feature in many active pharmaceutical ingredients.[2] Derivatives have shown a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and herbicidal properties.[1][7] This molecule serves as an ideal starting point for building libraries of novel compounds to screen for these activities. The amino and acid groups can be systematically modified to explore the structure-activity relationship (SAR) around the pyrazole core.

Linker Chemistry and Advanced Modalities

The acetic acid moiety is a particularly powerful functional group for modern drug development. It is an ideal attachment point for linkers used in advanced therapeutic modalities:

  • PROTACs: In a PROTAC, a linker tethers a warhead that binds to a target protein to a ligand for an E3 ubiquitin ligase. The carboxylic acid of this molecule can be readily converted to an amide to connect to such a linker.

  • Antibody-Drug Conjugates (ADCs): Similarly, the acid can be used to attach the molecule, as part of a larger cytotoxic payload, to a linker that is then conjugated to a monoclonal antibody.

Conclusion

2-(3-Amino-1H-pyrazol-1-yl)acetic acid is more than just a chemical compound; it is a strategic tool for medicinal chemists. With a molecular formula of C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol , its well-defined structure combines the proven biological relevance of the pyrazole scaffold with the synthetic versatility of amino and carboxylic acid functional groups.[3][4] A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, empowers researchers to effectively utilize this building block in the rational design of next-generation therapeutics, from small molecule inhibitors to complex targeted constructs.

References

  • Al-Warhi, T., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(16), 4983. [Online] Available at: [Link]

  • Desai, N. C., et al. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1334-1345. [Online] Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Online] Available at: [Link]

  • Bane, S. E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Online] Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(2), 438. [Online] Available at: [Link]

  • Conway, V. L., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(15), 4466-4477. [Online] Available at: [Link]

  • Bane, S. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Online] Available at: [Link]

  • Wang, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(24), 8031. [Online] Available at: [Link]

  • Singh, P., et al. (2009). Synthesis and in vitro evaluation of 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential antimicrobial agents. Indian Journal of Chemistry, 48B, 1146-1155. [Online] Available at: [Link]

  • Abakumova, E. V., et al. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2021(2), M1230. [Online] Available at: [Link]

  • Asma, M., et al. (2020). Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1746–1752. [Online] Available at: [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. [Online] Available at: [Link]

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Unlocking Therapeutic Potential: A Technical Guide to 3-Aminopyrazole Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-aminopyrazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a versatile framework for the design of potent and selective therapeutic agents.[1][2] Its unique electronic properties and ability to engage in a variety of non-covalent interactions have made it a cornerstone in the development of numerous clinical candidates and approved drugs. This guide provides an in-depth technical exploration of the key therapeutic targets of 3-aminopyrazole derivatives, with a focus on the underlying mechanisms of action, experimental validation strategies, and future perspectives for drug development professionals.

I. Protein Kinases: A Primary Domain for 3-Aminopyrazole Intervention

Protein kinases, enzymes that regulate a vast array of cellular processes through phosphorylation, represent the most prominent class of targets for 3-aminopyrazole derivatives. The scaffold's ability to mimic the hinge-binding interactions of ATP makes it an ideal starting point for developing potent kinase inhibitors.

A. Fibroblast Growth Factor Receptors (FGFRs)

Pathological Relevance: Aberrant FGFR signaling, driven by mutations, fusions, or amplifications, is a key oncogenic driver in a variety of solid tumors, including bladder cancer and cholangiocarcinoma.[3] This makes FGFRs a compelling target for anticancer therapy.

Therapeutic Rationale: 3-Aminopyrazole derivatives have been successfully developed as potent inhibitors of FGFRs. A significant challenge in FGFR inhibitor development is the emergence of resistance, often through "gatekeeper" mutations in the kinase domain. The adaptability of the 3-aminopyrazole scaffold has allowed for the design of next-generation inhibitors that can overcome this resistance.[3]

Mechanism of Action: Structure-based drug design has led to the development of 3-aminopyrazole-based FGFR inhibitors that can bind covalently to a cysteine residue in the P-loop of the kinase.[3] This covalent modification provides a durable and potent inhibition of both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[3]

Featured Derivative Data:

Compound IDTargetIC50 (nM)Cell LineReference
Compound 19 FGFR212Ba/F3[3]
FGFR38Ba/F3[3]
FGFR2 (V564F)15Ba/F3[3]
FGFR3 (V555M)11Ba/F3[3]

Signaling Pathway Visualization:

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Aminopyrazole 3-Aminopyrazole Inhibitor Aminopyrazole->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Promotes PI3K_AKT->Proliferation Promotes PLCg->Proliferation Promotes

Caption: FGFR signaling pathway and point of inhibition.

B. Cyclin-Dependent Kinases (CDKs)

Pathological Relevance: CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4] Specific CDKs, such as CDK4/6, are validated targets for hormone receptor-positive breast cancer.[4] The broader family of CDKs, including the understudied PCTAIRE family (e.g., CDK16), are emerging as novel targets.[4]

Therapeutic Rationale: The 3-aminopyrazole scaffold has proven to be a versatile starting point for the development of both pan-CDK inhibitors and more selective agents.[4] Its flexibility within the ATP binding pocket allows for fine-tuning of the selectivity profile.[4]

Mechanism of Action: 3-Aminopyrazole-based CDK inhibitors are typically ATP-competitive, binding to the hinge region of the kinase. The specific substitutions on the pyrazole ring dictate the selectivity for different CDK family members.

Featured Derivative Data:

CompoundTargetKD (nM)Reference
Compound 1 CDK24.6[4]
CDK527.6[4]
JNK326.1[4]
C. p38 MAPK and MK2 Pathway

Pathological Relevance: The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses, primarily through the production of cytokines like TNFα.[5] MK2, a direct downstream substrate of p38, is a key player in this process, making it an attractive target for anti-inflammatory therapies.

Therapeutic Rationale: A scaffold hopping strategy has led to the discovery of 3-aminopyrazole derivatives as potent and selective inhibitors of MK2.[5] These compounds have demonstrated efficacy in both cellular and in vivo models of inflammation.[5]

Mechanism of Action: X-ray crystallography has revealed that these 3-aminopyrazole inhibitors bind to the hinge region of MK2. Some derivatives feature an indole moiety that inserts into a novel hydrophobic pocket, enhancing both potency and selectivity.[2]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of a 3-aminopyrazole derivative to its intended kinase target within a cellular environment.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human monocytic cell line for MK2) to 70-80% confluency.

    • Treat the cells with the 3-aminopyrazole inhibitor or a vehicle control for a specified time (e.g., 1 hour).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

    • Lyse the cells through freeze-thaw cycles.

  • Protein Quantification and Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction) and quantify the total protein concentration.

    • Analyze the abundance of the target protein (e.g., CDK16) in the soluble fraction using Western blotting or mass spectrometry.[4]

  • Data Interpretation:

    • A stabilizing effect of the compound on the target protein will result in a higher melting temperature (Tm), meaning more of the target protein remains in the soluble fraction at higher temperatures compared to the vehicle control.

Workflow Visualization:

CETSA_Workflow A 1. Cell Culture & Treatment with Compound B 2. Harvest Cells and Apply Temperature Gradient A->B C 3. Cell Lysis B->C D 4. Separate Soluble and Aggregated Proteins C->D E 5. Quantify Target Protein in Soluble Fraction D->E F 6. Plot Melting Curves to Determine Target Engagement E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

II. Anti-Infective Targets

Beyond cancer and inflammation, 3-aminopyrazole derivatives have shown significant promise as anti-infective agents.

A. Bacterial DNA Gyrase and Topoisomerase IV

Pathological Relevance: These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics. The rise of antibiotic resistance necessitates the discovery of novel inhibitors of these enzymes.

Therapeutic Rationale: A series of pyrido[2,3-b]indole derivatives featuring a 3-aminopyrazole substituent have been identified as dual inhibitors of DNA Gyrase and Topoisomerase IV in Gram-negative bacteria.[1]

Mechanism of Action: While the precise binding mode is still under investigation, it is hypothesized that the 3-aminopyrazole moiety contributes to the overall binding affinity of the molecule to the enzyme-DNA complex, thereby inhibiting its function.

Featured Derivative Data:

Compound IDTarget OrganismMIC (µg/mL)Reference
2a S. aureus0.125[1]
E. coli8[1]

III. Other Notable Therapeutic Targets

The versatility of the 3-aminopyrazole scaffold extends to other target classes, highlighting its broad therapeutic potential.

  • Tubulin Polymerization: Some 4,5-diaryl-3-aminopyrazoles have been identified as potent inhibitors of tubulin polymerization, acting as mimetics of Combretastatin A-4.[2] These compounds induce cell cycle arrest in the G2/M phase and exhibit significant cytotoxic activity against various cancer cell lines.[2]

  • Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in the pathophysiology of Alzheimer's disease. Bisindole-substituted 3-aminopyrazoles have been shown to inhibit GSK-3β and exhibit anti-inflammatory effects in in vivo models.[2]

Conclusion and Future Perspectives

The 3-aminopyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its proven success in targeting a wide array of proteins, particularly kinases, underscores its continued relevance. Future research will likely focus on:

  • Enhancing Selectivity: Developing highly selective inhibitors for specific kinase isoforms to minimize off-target effects.

  • Overcoming Resistance: Designing next-generation derivatives that can circumvent known resistance mechanisms.

  • Exploring New Target Spaces: Leveraging the versatility of the scaffold to explore novel therapeutic targets beyond the well-established ones.

  • Advanced Drug Delivery: Formulating 3-aminopyrazole-based drugs for targeted delivery to enhance efficacy and reduce systemic toxicity.

The continued exploration of the chemical space around the 3-aminopyrazole core, coupled with a deeper understanding of its target interactions, will undoubtedly lead to the development of new and improved therapies for a range of human diseases.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Institutes of Health. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Production of 3-aminopyrazoles. Google Patents.
  • Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. PubMed. Available at: [Link]

  • Exploring QSAR on 3-aminopyrazoles as antitumor agents for their inhibitory activity of CDK2/cyclin A. PubMed. Available at: [Link]

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spectroscopic data (NMR, IR, Mass Spec) for 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of novel chemical entities are paramount. This guide provides a comprehensive overview of the spectroscopic data for 2-(3-Amino-1H-pyrazol-1-yl)acetic acid, a versatile heterocyclic building block. By integrating insights from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a holistic analytical profile of this compound, grounded in established scientific principles.

The Compound: 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

Molecular Formula: C₅H₇N₃O₂ Molecular Weight: 141.13 g/mol

Derivatives of 3-aminopyrazole are recognized for their potential as tyrosine kinase inhibitors in cancer therapy and as inhibitors of heat-shock proteins.[1] The pyrazole nucleus is a core structural motif in numerous FDA-approved pharmaceuticals, highlighting its therapeutic significance.[2] The title compound, featuring both a reactive carboxylic acid handle and a nucleophilic amino group on a stable pyrazole core, serves as a valuable precursor in the synthesis of more complex molecules for drug discovery.

Fragmentation_Pathway parent [M+H]⁺ m/z = 142.06 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 124.05 parent->frag1 - H₂O frag2 Loss of CO₂ [M+H-CO₂]⁺ m/z = 98.07 parent->frag2 - CO₂

Caption: A simplified proposed fragmentation pathway for 2-(3-Amino-1H-pyrazol-1-yl)acetic acid in ESI+ mode.

Workflow for Spectroscopic Analysis

The following diagram outlines a systematic workflow for the characterization of a synthesized pyrazole derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula (HRMS) synthesis->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (COOH, NH₂, C=C) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework - Confirm Connectivity synthesis->nmr structure Structure Confirmation - Unambiguous identification of the molecule ms->structure ir->structure nmr->structure

Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole derivatives. [3]

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a self-validating system for the structural confirmation of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon-hydrogen backbone. IR spectroscopy confirms the presence of key functional groups—the carboxylic acid and the primary amine—which are crucial for the compound's reactivity. Finally, mass spectrometry verifies the molecular weight and elemental composition, anchoring the interpretations of the other spectroscopic techniques. This comprehensive analytical guide serves as a reliable reference for researchers utilizing this important heterocyclic building block in their synthetic endeavors.

References

  • Almirall R&D Centre. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 260-273. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8873. Retrieved from [Link]

  • Al-Issa, S. A. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceuticals, 15(9), 1135. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • Journal of Global Pharma Technology. (2018). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • MDPI. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Institutes of Health. (2020). Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-amino-5-methyl-1h-pyrazol-1-yl)acetic acid hydrochloride. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(3-amino-5-methyl-1h-pyrazol-1-yl_acetic-acid-hydrochloride]([Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to engage in a variety of biological interactions, including hydrogen bonding and aromatic stacking, making it a privileged scaffold in the design of enzyme inhibitors and receptor antagonists. The title compound, 2-(3-Amino-1H-pyrazol-1-yl)acetic acid, is a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the most reliable and field-proven synthetic routes to this valuable intermediate, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Strategic Approaches to the Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)acetic Acid

The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid is most effectively approached through a convergent strategy. This involves the initial construction of the 3-aminopyrazole core, followed by the regioselective installation of the acetic acid moiety at the N1 position. This approach allows for greater flexibility and control over the final product's purity.

Two primary and well-documented methods for the synthesis of the crucial 3-aminopyrazole intermediate are presented below, followed by a detailed protocol for the subsequent N-alkylation and final hydrolysis to yield the target compound.

Part 1: Synthesis of the 3-Aminopyrazole Core

The formation of the 3-aminopyrazole ring is typically achieved through the condensation of a hydrazine species with a suitable three-carbon synthon containing a nitrile group. The nitrile is essential as it ultimately becomes the C3-amino group of the pyrazole.

Method A: From Hydrazine and Acrylonitrile

This classic and cost-effective method involves a two-step process starting from readily available materials. The reaction proceeds via the formation of β-cyanoethylhydrazine, which then undergoes an acid-catalyzed intramolecular cyclization.

Reaction Pathway:

Synthesis_of_3_Aminopyrazole_from_Acrylonitrile Acrylonitrile Acrylonitrile Cyanoethylhydrazine β-Cyanoethylhydrazine Acrylonitrile->Cyanoethylhydrazine Michael Addition Hydrazine Hydrazine Hydrate Hydrazine->Cyanoethylhydrazine Aminopyrazoline 3-Amino-3-pyrazoline Cyanoethylhydrazine->Aminopyrazoline H₂SO₄ / EtOH Intramolecular Cyclization Aminopyrazole 3-Aminopyrazole Aminopyrazoline->Aminopyrazole Oxidation (air)

Caption: Synthesis of 3-Aminopyrazole from Acrylonitrile and Hydrazine.

Causality Behind Experimental Choices:

  • Michael Addition: The initial reaction is a Michael addition of hydrazine to the electron-deficient double bond of acrylonitrile. This reaction is typically performed at a controlled temperature to manage the exothermicity.

  • Acid-Catalyzed Cyclization: The subsequent cyclization of β-cyanoethylhydrazine is catalyzed by a strong acid, such as sulfuric acid, in an alcoholic solvent. The acid protonates the nitrile group, increasing its electrophilicity and facilitating the intramolecular attack by the terminal nitrogen of the hydrazine moiety.

  • Oxidation: The resulting 3-amino-3-pyrazoline is then oxidized to the aromatic 3-aminopyrazole. This oxidation often occurs spontaneously with atmospheric oxygen upon workup.

Experimental Protocol (Adapted from Organic Syntheses[2])

  • Synthesis of β-Cyanoethylhydrazine: To a flask containing 72% aqueous hydrazine hydrate (6.00 moles), slowly add acrylonitrile (6.00 moles) over 2 hours while maintaining the temperature between 30-35 °C with external cooling. After the addition is complete, remove the water by vacuum distillation to yield crude β-cyanoethylhydrazine.

  • Synthesis of 3-Amino-3-pyrazoline Sulfate: In a separate flask, cautiously add absolute ethanol to concentrated sulfuric acid (3.0 moles) while cooling to maintain the temperature at 35 °C. To this acidic solution, add a solution of β-cyanoethylhydrazine (1.00 mole) in absolute ethanol. The reaction is exothermic and will warm to 88-90 °C. Maintain this temperature for 3 minutes until crystallization begins. Gradually cool the mixture to 25 °C over 1 hour and then let it stand at room temperature for 15-20 hours. Collect the crystalline 3-amino-3-pyrazoline sulfate by filtration.

  • Formation of 3-Aminopyrazole: The isolated 3-amino-3-pyrazoline salt can be neutralized and will subsequently oxidize to 3-aminopyrazole. A more direct route to a stable precursor for the next step is often employed in large-scale synthesis.

Method B: From Hydrazine and 2,3-Dichloropropionitrile

This alternative one-pot method offers a more direct route to 3-aminopyrazole, avoiding the isolation of the pyrazoline intermediate.

Reaction Pathway:

Synthesis_of_3_Aminopyrazole_from_Dichloropropionitrile Dichloropropionitrile 2,3-Dichloropropionitrile Aminopyrazole 3-Aminopyrazole Dichloropropionitrile->Aminopyrazole K₂CO₃, H₂O Condensation/Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Aminopyrazole

Caption: One-pot Synthesis of 3-Aminopyrazole.

Causality Behind Experimental Choices:

  • Base-Mediated Reaction: The use of a base, such as potassium carbonate, is crucial. It facilitates the dehydrohalogenation of 2,3-dichloropropionitrile to form the highly reactive 2-chloroacrylonitrile in situ.

  • Nucleophilic Attack and Cyclization: Hydrazine then acts as a binucleophile. One nitrogen atom undergoes a Michael addition to the double bond of 2-chloroacrylonitrile, followed by an intramolecular nucleophilic substitution by the other nitrogen atom, displacing the chloride and forming the pyrazole ring.

Experimental Protocol (Adapted from US Patent 3,920,693[3])

  • To a solution of potassium carbonate (2.06 moles) in water, add hydrazine hydrate (1.1 moles).

  • While stirring vigorously, add 2,3-dichloropropionitrile (1 mole) dropwise, maintaining the temperature between 10-20 °C.

  • After the addition, continue stirring at room temperature for several hours, then heat the mixture to 50-60 °C for 24 hours.

  • Cool the reaction mixture and filter off the precipitated salts.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts, concentrate under reduced pressure, and purify the crude product by vacuum distillation to obtain 3-aminopyrazole.

Part 2: N-Alkylation and Hydrolysis to 2-(3-Amino-1H-pyrazol-1-yl)acetic Acid

With the 3-aminopyrazole core in hand, the next step is the regioselective alkylation at the N1 position of the pyrazole ring, followed by hydrolysis of the resulting ester.

Reaction Pathway:

N_Alkylation_and_Hydrolysis Aminopyrazole 3-Aminopyrazole Ester_Intermediate Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate Aminopyrazole->Ester_Intermediate K₂CO₃, DMF SN2 Alkylation Bromoacetate Ethyl Bromoacetate Bromoacetate->Ester_Intermediate Final_Product 2-(3-Amino-1H-pyrazol-1-yl)acetic Acid Ester_Intermediate->Final_Product NaOH (aq) Hydrolysis

Caption: N-Alkylation of 3-Aminopyrazole and Subsequent Hydrolysis.

Causality Behind Experimental Choices:

  • Regioselectivity of N-Alkylation: In N-unsubstituted pyrazoles, alkylation typically occurs at the N1 position. The presence of the amino group at C3 can influence the regioselectivity, but under basic conditions with an electrophile like ethyl bromoacetate, N1-alkylation is generally favored. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction.

  • Base-Catalyzed Hydrolysis: The final step is a standard ester hydrolysis using an aqueous base, such as sodium hydroxide. The reaction is typically heated to ensure complete conversion. Acidification of the reaction mixture after hydrolysis protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol

  • Synthesis of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate:

    • To a solution of 3-aminopyrazole (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature and add ethyl bromoacetate (1.1 eq) dropwise.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)acetic Acid:

    • Dissolve the ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux until the ester is completely consumed (as monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 3-4.

    • As the product is known to be water-soluble, it may not precipitate. Lyophilization or extraction with a highly polar organic solvent may be necessary to isolate the product.

Data Presentation and Characterization

A self-validating protocol requires thorough characterization of the intermediates and the final product. The following tables summarize the expected analytical data.

Table 1: Physicochemical and Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular WeightAppearanceExpected ¹H NMR (DMSO-d₆, δ ppm)Expected ¹³C NMR (DMSO-d₆, δ ppm)Expected IR (cm⁻¹)
3-AminopyrazoleC₃H₅N₃83.09Off-white to yellow solid11.5 (br s, 1H, NH), 7.2 (d, 1H, H5), 5.5 (d, 1H, H4), 4.8 (br s, 2H, NH₂)155.0 (C3), 135.0 (C5), 95.0 (C4)3400-3100 (N-H), 1630 (C=N)
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetateC₇H₁₁N₃O₂169.18Pale yellow oil or solid7.4 (d, 1H, H5), 5.6 (d, 1H, H4), 5.2 (br s, 2H, NH₂), 4.8 (s, 2H, CH₂), 4.1 (q, 2H, OCH₂), 1.2 (t, 3H, CH₃)168.0 (C=O), 156.0 (C3), 138.0 (C5), 96.0 (C4), 61.0 (OCH₂), 52.0 (NCH₂), 14.0 (CH₃)3400-3200 (N-H), 1740 (C=O, ester), 1630 (C=N)
2-(3-Amino-1H-pyrazol-1-yl)acetic acidC₅H₇N₃O₂141.13White to off-white solid12.5 (br s, 1H, COOH), 7.5 (d, 1H, H5), 5.7 (d, 1H, H4), 5.4 (br s, 2H, NH₂), 4.7 (s, 2H, CH₂)170.0 (C=O), 156.5 (C3), 138.5 (C5), 96.5 (C4), 51.5 (NCH₂)3400-3200 (N-H), 3200-2500 (O-H, acid), 1710 (C=O, acid), 1630 (C=N)

Conclusion

The synthetic routes outlined in this guide provide reliable and scalable methods for the preparation of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently produce this valuable building block for application in drug discovery and development. The provided protocols, coupled with the expected characterization data, offer a robust framework for the synthesis and validation of this important heterocyclic compound.

References

  • Elgemeie, G. H., Metwally, N. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–617. [Link]

  • Dorn, H., & Zubek, A. (1968). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 48, 8. [Link]

  • Lang, G., & Ris, H. (1975). U.S. Patent No. 3,920,693. Washington, DC: U.S.
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 320-358). Italian Society of Chemistry.
  • PubChem. (n.d.). Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-amino-5-methyl-1h-pyrazol-1-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Elmaati, T. M. A., El-Taweel, F. M., & Elgemeie, G. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
  • Hassan, A. A., Shawky, A. M., & El-Sheref, E. M. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) and 2-(1,2,3-Triazol-5-yl)
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 59(23), 10675-10693.
  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.
  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). Retrieved from [Link]

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Methodological & Application

The Versatile Scaffold: Application Notes for 2-(3-Amino-1H-pyrazol-1-yl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Pyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "biologically privileged" scaffold in the realm of medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous FDA-approved drugs for diverse therapeutic areas.[3][4] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and a growing number of kinase inhibitors in oncology like Ibrutinib and Ruxolitinib, all feature the pyrazole core, underscoring its significance in modern drug design.[3][4][5]

The aminopyrazole moiety, in particular, is a key pharmacophore that has garnered considerable attention. The presence of the amino group provides a crucial vector for establishing hydrogen bond interactions within enzyme active sites, significantly influencing binding affinity and selectivity. This guide focuses on a specific, highly functionalized building block: 2-(3-Amino-1H-pyrazol-1-yl)acetic acid . This molecule uniquely combines the advantageous properties of the 3-aminopyrazole core with a strategically placed acetic acid side chain, offering a powerful tool for the synthesis of novel drug candidates.

The Strategic Advantage of 2-(3-Amino-1H-pyrazol-1-yl)acetic Acid

The structure of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid is ingeniously suited for library synthesis and lead optimization in drug discovery programs. The molecule presents two primary points for chemical modification: the exocyclic amino group at the 3-position and the carboxylic acid function of the acetic acid side chain at the 1-position. This dual functionality allows for the systematic exploration of chemical space around the pyrazole core.

  • The 3-Amino Group: This primary amine can be readily acylated, sulfonated, or used in reductive amination to introduce a wide variety of substituents. These modifications are often crucial for tuning the compound's selectivity and potency against specific biological targets, such as protein kinases.[6]

  • The Acetic Acid Moiety: The carboxylic acid provides a handle for amide bond formation, a cornerstone reaction in medicinal chemistry.[7] This allows for the coupling of a diverse range of amines, from simple alkylamines to complex heterocyclic fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

The strategic placement of these functional groups allows for the creation of libraries of compounds with diverse three-dimensional shapes and chemical properties, increasing the probability of identifying potent and selective modulators of biological targets.

Key Therapeutic Areas for 2-(3-Amino-1H-pyrazol-1-yl)acetic Acid Derivatives

Based on the established biological activities of related aminopyrazole-containing molecules, derivatives of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid are promising candidates for several therapeutic areas:

  • Oncology: The 3-aminopyrazole scaffold is a well-established core for kinase inhibitors.[6] By targeting the ATP-binding site of kinases, which play a central role in cancer cell signaling, derivatives of this molecule could be developed as potent anti-cancer agents. For instance, compounds incorporating this scaffold have shown inhibitory activity against EGFR, PI3K/AKT/mTOR signaling cascades, which are frequently dysregulated in cancer.[5]

  • Inflammation and Immunology: Pyrazole derivatives have a long history as anti-inflammatory agents.[8] More recently, specific pyrazole acetic acids have been identified as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a key target in allergic inflammation.[9]

  • Infectious Diseases: The pyrazole nucleus is also found in compounds with antimicrobial and antifungal properties.[5][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the utilization of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid in the synthesis of potential drug candidates.

Protocol 1: General Procedure for Amide Coupling

This protocol describes the formation of an amide bond between the carboxylic acid of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid and a primary or secondary amine using a standard coupling reagent such as HATU.[7][11]

Workflow for Amide Coupling

reagents 2-(3-Amino-1H-pyrazol-1-yl)acetic acid Amine (R-NH2) HATU, DIPEA, DMF reaction Reaction Mixture (Stir at RT) reagents->reaction Combine workup Aqueous Work-up (e.g., NaHCO3 wash) reaction->workup Quench & Extract purification Purification (Column Chromatography) workup->purification product Amide Product purification->product

Caption: General workflow for the amide coupling of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid.

Materials:

  • 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

  • Amine of interest (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid (1.0 equivalent) in anhydrous DMF, add the amine of interest (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 equivalents) in one portion.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality and Self-Validation: The use of HATU as a coupling agent efficiently activates the carboxylic acid for nucleophilic attack by the amine.[7] DIPEA acts as a non-nucleophilic base to neutralize the resulting acids. The aqueous work-up removes water-soluble byproducts and unreacted reagents. Purification by column chromatography ensures the isolation of the pure amide product, which is validated by spectroscopic methods.

Protocol 2: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Scaffold

This protocol outlines a potential pathway for the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold, a common core in kinase inhibitors, starting from 2-(3-Amino-1H-pyrazol-1-yl)acetic acid. This is a multi-step synthesis that would first require reduction of the carboxylic acid to an alcohol, followed by conversion to an amine, and then cyclization. A more direct, though hypothetical, approach for related aminopyrazoles involves a three-component reaction.[12]

Hypothetical Pathway for Pyrazolopyrimidine Synthesis

start 2-(3-Amino-1H-pyrazol-1-yl)acetic acid reduction Reduction (e.g., LiAlH4) start->reduction alcohol Intermediate Alcohol reduction->alcohol mesylation Mesylation alcohol->mesylation mesylate Intermediate Mesylate mesylation->mesylate azide Azide Displacement (NaN3) mesylate->azide azide_int Intermediate Azide azide->azide_int stau_red Staudinger Reduction azide_int->stau_red amine Intermediate Amine stau_red->amine cyclization Cyclization with β-ketoester amine->cyclization product Pyrazolopyrimidine Scaffold cyclization->product

Caption: A potential synthetic route to a pyrazolopyrimidine scaffold.

Note: This is a representative multi-step sequence. The specific conditions for each step would require optimization.

Data Presentation: Representative Biological Activity

While specific data for derivatives of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid is not available in the provided search results, the following table illustrates the type of data that would be generated in a drug discovery program, based on the activity of related aminopyrazole-based kinase inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Potency (EC₅₀, nM)
Example-1 CDK1650120
Example-2 EGFR70250
Example-3 PI3K150400
Doxorubicin (Control)N/A50

Data is hypothetical and for illustrative purposes only, based on trends observed for similar compound classes.[5][6]

Conclusion and Future Perspectives

2-(3-Amino-1H-pyrazol-1-yl)acetic acid is a highly promising and versatile building block for medicinal chemistry. Its dual functionality allows for the rapid generation of diverse chemical libraries, making it an ideal starting point for hit-to-lead and lead optimization campaigns. The established importance of the aminopyrazole scaffold in clinically successful drugs provides a strong rationale for the exploration of its derivatives in the search for novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Future work should focus on the synthesis and biological evaluation of compound libraries derived from this scaffold to fully exploit its therapeutic potential.

References

  • Al-teleb, A. S., Al-qahtani, A. A., Al-ahmari, K. A., Al-otaibi, A. M., Al-masoudi, N. A., & El-faham, A. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(21), 6617. [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4984. [Link]

  • Saini, R., Kumar, A., & Singh, J. (2023). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 12(3), 747-759. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved January 26, 2026, from [Link]

  • Roberts, R. S., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 237-248. [Link]

  • Wurz, R. P., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ACS Medicinal Chemistry Letters, 12(11), 1736-1744. [Link]

  • Singh, R. P., & Kaur, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1937-1956. [Link]

  • Hassan, A. S., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6683. [Link]

  • Kumar, A., & Kumar, R. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Journal of Drug Delivery and Therapeutics, 13(5), 134-145. [Link]

  • Sharma, Y., & Singh, P. (2018). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-5), 1143-1151. [Link]

  • Antonchick, A. P., et al. (2018). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic Letters, 20(21), 6755-6759. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 28(3), 1163. [Link]

  • Kumar, S., & Sharma, P. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1398. [Link]

  • Singh, U. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 265-272. [Link]

  • Vaarla, K., et al. (2021). 3‐(2‐(5‐Amino‐3‐aryl‐1H‐pyrazol‐1‐yl) thiazol‐4‐yl)‐2H‐chromen‐2‐ones as Potential Anticancer Agents: Synthesis, Anticancer Activity Evaluation and Molecular Docking Studies. ChemistrySelect, 6(32), 8235-8241. [Link]

  • Singh, R. P., & Kaur, H. (2023). Pyrazoles a Privileged Scaffold in Drug Discovery – Synthetic Strategies & Exploration of Pharmacological Potential. Mini-Reviews in Medicinal Chemistry, 23(17), 1887-1906. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 26, 2026, from [Link]

  • Kumar, S., & Sharma, P. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved January 26, 2026, from [Link]

  • Henderson, M. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 969-975. [Link]

  • Sławiński, J., et al. (2021). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 26(11), 3357. [Link]

Sources

Application Notes & Protocols for the One-Pot Synthesis of Pyrazole Derivatives Using Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Acetic Acid in Pyrazole Synthesis

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs such as the anti-inflammatory celecoxib (Celebrex) and the erectile dysfunction treatment sildenafil (Viagra)[1]. Their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, drives a continuous demand for efficient and sustainable synthetic methodologies[1]. The one-pot synthesis of these vital heterocycles represents a significant advancement in chemical manufacturing, aligning with the principles of green chemistry by reducing waste, saving time, and minimizing energy consumption.

This guide details a robust and versatile one-pot protocol for the synthesis of pyrazole derivatives, leveraging the unique properties of acetic acid. Acetic acid serves not merely as a solvent but as a catalyst for the critical cyclocondensation step, offering a more environmentally benign alternative to stronger, more hazardous acids. This method is characterized by its operational simplicity, high yields, and broad substrate scope, making it an invaluable tool for both academic research and industrial drug development.

The Underlying Chemistry: Mechanism of Acetic Acid-Catalyzed Pyrazole Formation

The classical synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Acetic acid facilitates this transformation by acting as a Brønsted acid catalyst, protonating key intermediates and accelerating the rate-determining steps of the reaction. The generally accepted mechanism proceeds as follows:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound. Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the attack. Subsequent dehydration, also acid-catalyzed, yields a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free amino group of the hydrazine moiety then attacks the second carbonyl group intramolecularly. This cyclization step is often the rate-determining step and is significantly accelerated by the acidic medium.

  • Dehydration and Aromatization: The resulting heterocyclic intermediate readily undergoes dehydration under the acidic conditions to form the stable, aromatic pyrazole ring.

This acid-catalyzed pathway ensures a clean and efficient conversion to the desired pyrazole product, often minimizing the formation of side products.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Derivative Cyclic_Intermediate->Pyrazole Dehydration Catalyst Acetic Acid (H+) Catalyst->Hydrazone Protonation Catalyst->Pyrazole Protonation

Caption: Acetic acid-catalyzed pyrazole synthesis mechanism.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the one-pot synthesis of pyrazole derivatives using acetic acid. The protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: General Procedure for the Synthesis of Pyrazole Derivatives using Neat Acetic Acid

This protocol is adapted from methodologies that utilize acetic acid as both the solvent and catalyst, offering a simple and efficient route to a variety of pyrazole derivatives[1][2].

Materials and Reagents:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 5,5-dimethyl-1,3-cyclohexanedione)

  • Hydrazine derivative (e.g., 2-hydrazinyl-4,6-disubstituted-s-triazine)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in glacial acetic acid (5-10 mL).

  • Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrazole derivative.

Protocol 2: Microwave-Assisted One-Pot Synthesis in the Presence of Acetic Acid

For accelerated reaction times and often improved yields, microwave-assisted synthesis is a powerful alternative. Acetic acid acts as an efficient catalyst and a microwave energy transfer improver in this setup[3].

Materials and Reagents:

  • Hydrazide (e.g., 6-chloropyrazine-2-carboxylic acid hydrazide) (1.0 mmol)

  • β-Ketunitrile (e.g., substituted benzoylacetonitriles) (1.0 mmol)

  • Glacial Acetic Acid (catalytic amount, ~5-6 drops)

  • Dry Methanol (2 mL)

  • Microwave reactor vial

  • Microwave synthesizer

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Mixture Preparation: In a microwave reactor vial, combine the hydrazide (1.0 mmol), the β-ketunitrile (1.0 mmol), a catalytic amount of glacial acetic acid (5-6 drops), and dry methanol (2 mL)[3].

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture for 10-15 minutes at a suitable power level to maintain a constant temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC[3].

  • Workup and Isolation: After the reaction is complete, cool the vial to room temperature. Quench the reaction mixture by pouring it into ice water. The resulting solid is filtered, dried, and recrystallized from an appropriate solvent (e.g., chloroform) to yield the pure product[3].

Experimental_Workflow Start Start Reactants Combine 1,3-Dicarbonyl & Hydrazine Derivative in Acetic Acid Start->Reactants Reaction Heat to Reflux or Microwave Irradiation Reactants->Reaction Workup Cool and Quench in Ice Water Reaction->Workup Isolation Filter Precipitate Workup->Isolation Purification Recrystallize from Suitable Solvent Isolation->Purification End Pure Pyrazole Product Purification->End

Sources

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Pyrazole Acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Pyrazole derivatives have emerged as a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of antimicrobial agents derived from the pyrazole acetic acid core. We will detail modular synthetic strategies, standardized protocols for antimicrobial susceptibility testing, robust assays for elucidating the mechanism of action, and essential methods for evaluating cytotoxicity to ensure selectivity. The protocols are designed to be self-validating, with explanations grounded in established scientific principles to guide experimental design and data interpretation.

Introduction: The Promise of Pyrazole Acetic Acids

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its structural versatility and ability to participate in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules.[2] Pyrazole-containing compounds are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1] The incorporation of an acetic acid moiety, particularly at the 4-position of the pyrazole ring, provides a crucial carboxylic acid functional group that can be pivotal for interacting with biological targets or for modifying the pharmacokinetic properties of the molecule.[3]

The development of novel antimicrobial agents from this scaffold is predicated on the hypothesis that systematic structural modifications can yield compounds with potent activity against clinically relevant pathogens, potentially overcoming existing resistance mechanisms.[3] This guide will navigate the critical path from chemical synthesis to biological evaluation, providing the technical details necessary to advance a pyrazole-based discovery program.

Synthetic Strategy: Building the Pyrazole Acetic Acid Library

A successful antimicrobial discovery campaign relies on the ability to generate a diverse library of chemical analogs for structure-activity relationship (SAR) studies. A flexible and efficient synthetic route is paramount. Here, we outline a general strategy starting from a versatile intermediate, 4-formylpyrazole, which allows for extensive diversification.[3]

Rationale for the Synthetic Approach

The chosen pathway begins with the Vilsmeier-Haack formylation of a 1,3-disubstituted pyrazole. This reaction is robust and provides the key 4-formylpyrazole intermediate in good yields.[3] From this central aldehyde, the acetic acid side chain can be installed through a multi-step sequence involving reduction, chlorination, cyanation, and finally, hydrolysis. This step-wise approach is advantageous as it allows for the purification and characterization of each intermediate, ensuring the integrity of the final compounds. The true power of this strategy lies in the ability to vary the substituents at the N1 and C3 positions of the pyrazole ring, which is critical for tuning the antimicrobial activity and physicochemical properties of the molecules.

General Synthetic Workflow Diagram

G cluster_0 Core Synthesis cluster_1 Acetic Acid Side-Chain Installation A 1,3-Dicarbonyl Compound + Substituted Hydrazine B 1,3-Disubstituted Pyrazole A->B Cyclocondensation D 1,3-Disubstituted-4-formylpyrazole B->D Formylation C Vilsmeier-Haack Reagent (POCl3, DMF) F Hydroxymethyl Intermediate D->F E Reduction (e.g., NaBH4) H Chloromethyl Intermediate F->H G Chlorination (e.g., SOCl2) J Cyanomethyl Intermediate H->J I Cyanation (e.g., NaCN) L Target Pyrazole Acetic Acid Derivative J->L K Hydrolysis (Acid or Base)

Caption: General workflow for synthesizing pyrazole acetic acid derivatives.

Protocol: Synthesis of a Model (1,3-Diphenyl-1H-pyrazol-4-yl)acetic Acid

This protocol details the synthesis of a representative compound. Researchers can adapt this by substituting the starting materials to create a library of analogs.

Materials:

  • 1,3-Diphenyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Thionyl chloride (SOCl₂)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Appropriate organic solvents (e.g., Dichloromethane, Methanol, Dimethyl sulfoxide)

  • Standard laboratory glassware and safety equipment

Protocol Steps:

  • Step 1: Formylation (Vilsmeier-Haack Reaction)

    • In a fume hood, slowly add POCl₃ (1.2 eq) to ice-cold DMF (10 eq) with stirring.

    • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 1,3-diphenyl-1H-pyrazole (1.0 eq) in DMF and add it dropwise to the Vilsmeier reagent.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction and pour it onto crushed ice, then neutralize with a saturated NaOH solution.

    • Collect the precipitated solid (1,3-diphenyl-1H-pyrazole-4-carbaldehyde) by filtration, wash with water, and dry. Purify by recrystallization or column chromatography.

  • Step 2: Reduction of the Aldehyde

    • Dissolve the 4-formylpyrazole intermediate (1.0 eq) in methanol.

    • Cool the solution in an ice bath and add NaBH₄ (1.5 eq) portion-wise.

    • Stir the reaction for 1-2 hours at room temperature.

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield (1,3-diphenyl-1H-pyrazol-4-yl)methanol.

  • Step 3: Chlorination of the Alcohol

    • Dissolve the hydroxymethyl intermediate (1.0 eq) in dichloromethane.

    • Add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole. Use this product directly in the next step.

  • Step 4: Cyanation

    • Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.

    • Dissolve the chloromethyl intermediate (1.0 eq) in DMSO.

    • Add NaCN (1.5 eq) and stir the mixture at 50-60°C for 4-6 hours.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 2-(1,3-diphenyl-1H-pyrazol-4-yl)acetonitrile.

  • Step 5: Hydrolysis of the Nitrile

    • Suspend the acetonitrile derivative (1.0 eq) in a mixture of concentrated HCl and water (1:1).

    • Reflux the mixture for 8-12 hours until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture. The product, (1,3-diphenyl-1H-pyrazol-4-yl)acetic acid, should precipitate.

    • Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.

In Vitro Antimicrobial Activity Screening

The primary evaluation of newly synthesized compounds is the determination of their antimicrobial activity. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard, providing quantitative data on a compound's potency.[4][5]

Rationale for MIC Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This quantitative measure is essential for SAR studies, allowing for direct comparison of the potency of different analogs. Standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are critical for ensuring that results are reproducible and comparable across different laboratories.[6][7]

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M07)[4]

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compounds dissolved in DMSO (stock solution, e.g., 10 mg/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

Protocol Steps:

  • Inoculum Preparation:

    • From a fresh (18-24 h) agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting solution of the test compound in well 1 by adding 100 µL of the compound at twice the highest desired final concentration (e.g., for a final concentration of 128 µg/mL, add 100 µL of a 256 µg/mL solution).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • The final concentration of the test compound will now be half of the serial dilution concentrations.

    • Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should remain clear.

Data Presentation

Summarize the MIC data in a table for easy comparison of different compounds against a panel of microorganisms.

Compound IDR¹ SubstituentR² SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
PZA-001PhenylPhenyl1664>128
PZA-0024-Cl-PhenylPhenyl832128
PZA-003PhenylMethyl32128>128
Ciprofloxacin--0.50.0150.25

Mechanism of Action (MoA) Studies

Identifying the cellular target and mechanism of action is a critical step in drug development. For pyrazole derivatives, plausible mechanisms include disruption of the bacterial cell membrane or inhibition of essential enzymes like DNA gyrase.[8][9]

Workflow for MoA Elucidation

G Start Active Compound (Low MIC) Membrane Cell Membrane Integrity Assays Start->Membrane DNA DNA Gyrase / Topoisomerase Inhibition Assays Start->DNA Damage Membrane Damage Detected? Membrane->Damage Inhibition Enzyme Inhibition Detected? DNA->Inhibition Damage->Inhibition No Result1 Conclusion: Membrane-Active Agent Damage->Result1 Yes Result2 Conclusion: Topoisomerase Inhibitor Inhibition->Result2 Yes Result3 Investigate Other Targets Inhibition->Result3 No

Caption: Decision-making workflow for MoA studies.

Protocol: Bacterial Membrane Permeability Assay[10][11]

This assay uses fluorescent probes to assess damage to the bacterial outer and inner membranes. N-phenyl-1-naphthylamine (NPN) fluoresces in a hydrophobic environment and is used to detect outer membrane disruption. Propidium iodide (PI) is a DNA intercalating agent that can only enter cells with a compromised inner membrane.

Materials:

  • Bacterial culture grown to mid-log phase

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

  • N-phenyl-1-naphthylamine (NPN) stock solution (500 µM in acetone)

  • Propidium iodide (PI) stock solution (1 mM in water)

  • Test compound and controls (e.g., Polymyxin B as a positive control)

  • Fluorometer or fluorescence plate reader

Protocol Steps:

  • Cell Preparation:

    • Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Harvest cells by centrifugation (e.g., 5000 x g for 10 min).

    • Wash the cell pellet twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

  • Outer Membrane (NPN Uptake) Assay:

    • In a 96-well black plate, add 100 µL of the cell suspension to each well.

    • Add 10 µL of NPN stock solution to each well (final concentration ~45 µM).

    • Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Measure fluorescence immediately using an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[10] Monitor kinetically for 15-30 minutes. An increase in fluorescence indicates outer membrane permeabilization.

  • Inner Membrane (PI Uptake) Assay:

    • In a separate plate, add 100 µL of the cell suspension to each well.

    • Add 5 µL of PI stock solution to each well (final concentration ~47 µM).

    • Add the test compound at various concentrations.

    • Measure fluorescence using an excitation wavelength of 535 nm and an emission wavelength of 617 nm.[10] Monitor kinetically. An increase in fluorescence indicates inner membrane permeabilization.

Protocol: DNA Gyrase Supercoiling Inhibition Assay[12]

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase, a type II topoisomerase.[1]

Materials:

  • Purified E. coli DNA gyrase (subunits A and B)

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol)

  • Test compound and positive control (e.g., Novobiocin or Ciprofloxacin)

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., Ethidium Bromide)

Protocol Steps:

  • Reaction Setup:

    • On ice, set up 20 µL reactions in microcentrifuge tubes.

    • To each tube, add: 4 µL of 5X Assay Buffer, 0.5 µg of relaxed pBR322 DNA, the test compound at desired concentrations, and nuclease-free water to a volume of 18 µL.

    • Include a "no enzyme" control and a "no inhibitor" control.

    • Initiate the reaction by adding 2 µL of DNA gyrase enzyme.

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding 4 µL of 6X gel loading dye containing SDS and EDTA.

    • Load the samples onto a 1% agarose gel.

    • Run the gel at ~90V for 90 minutes.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Interpretation: The relaxed plasmid migrates slower than the supercoiled form. In the "no inhibitor" control, most of the DNA should be in the supercoiled form. An effective inhibitor will prevent supercoiling, resulting in a band corresponding to the relaxed plasmid.

Cytotoxicity Assessment: Ensuring Selectivity

A viable antimicrobial agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method for assessing the metabolic activity of mammalian cells, which serves as a proxy for cell viability.[11][12]

Rationale for Cytotoxicity Testing

The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13] The amount of formazan produced is proportional to the number of viable cells. By exposing a mammalian cell line to the test compounds, we can determine the concentration at which the compound becomes toxic (the IC₅₀ value) and calculate a selectivity index (SI = IC₅₀ / MIC) to guide lead optimization.

Protocol: MTT Assay for Mammalian Cell Cytotoxicity[13][16]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile, clear-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds

  • Positive control for toxicity (e.g., Doxorubicin)

Protocol Steps:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include "cells only" (negative control) and "medium only" (blank) wells.

    • Incubate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage of the untreated control:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot % Viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

This guide provides a foundational set of protocols to initiate and advance a drug discovery program focused on pyrazole acetic acid derivatives. The described workflow, from rational synthesis to tiered biological evaluation, establishes a robust system for identifying and characterizing novel antimicrobial lead compounds. By systematically applying these methods, researchers can generate high-quality, reproducible data to establish clear structure-activity relationships. Future work should focus on optimizing the lead compounds for improved potency, reduced cytotoxicity, and favorable pharmacokinetic profiles, ultimately paving the way for in vivo efficacy studies and the development of new weapons against infectious diseases.

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  • Hafez, H. N., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(15), 4465. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates and Aminopyrazolones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The heterocyclic scaffolds of 1,2,4-triazoles and pyrazolones are cornerstones in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides detailed application notes and scalable protocols for the synthesis of two critical classes of intermediates: 2-(1H-1,2,4-triazol-3-yl)acetates and aminopyrazolones. These compounds are pivotal building blocks in the development of novel pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer drugs.[2][3][4] The methodologies presented herein are designed for researchers, scientists, and professionals in drug development, emphasizing robust, efficient, and scalable synthetic routes.

This document moves beyond a simple recitation of procedural steps. It delves into the mechanistic underpinnings of the presented reactions, offering insights into the rationale behind experimental choices to ensure both scientific integrity and successful implementation on a larger scale.

Part 1: Large-Scale Synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates

2-(1H-1,2,4-triazol-3-yl)acetates are valuable intermediates, with the triazole ring acting as a stable, hydrogen-bond-donating and -accepting moiety, and the acetate group providing a handle for further functionalization. Two primary strategies for their large-scale synthesis will be discussed: the Pinner reaction approach and a continuous-flow process.

The Pinner Reaction Strategy: A Versatile Approach

The Pinner reaction offers a robust pathway to α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates starting from readily available α-substituted ethyl cyanoacetates.[5] This method involves the formation of a key carboxyimidate salt intermediate, which then undergoes cyclization with formylhydrazide.[5]

Causality of Experimental Choices:

  • Starting Materials: α-Mono- and α,α-disubstituted ethyl cyanoacetates are chosen for their commercial availability and the straightforward introduction of diversity at the α-position of the final product.

  • Intermediate Formation: The conversion to carboxyimidate salts (Pinner salts) is a critical step that activates the nitrile group for subsequent nucleophilic attack by the hydrazine derivative.[5]

  • Cyclization Partner: Formylhydrazide is the ideal reagent to provide the N-N-C fragment required to form the 1,2,4-triazole ring.

Experimental Protocol: Synthesis of Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate

This protocol is a representative example of the Pinner reaction strategy.

Step 1: Formation of the Pinner Salt

  • To a solution of ethyl cyanoacetate (1.0 eq) in anhydrous ethanol (5 mL/g of starting material) at 0 °C, add hydrogen chloride gas until saturation.

  • Seal the reaction vessel and stir at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • The resulting precipitate, the Pinner salt, is filtered, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Cyclization with Formylhydrazide

  • To a suspension of the dried Pinner salt (1.0 eq) in anhydrous ethanol (10 mL/g), add formylhydrazide (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to afford the desired ethyl 2-(1H-1,2,4-triazol-3-yl)acetate.

Data Presentation:

Starting MaterialProductTypical Yield (%)
Ethyl cyanoacetateEthyl 2-(1H-1,2,4-triazol-3-yl)acetate75-85
Ethyl 2-cyanopropanoateEthyl 2-(1H-1,2,4-triazol-3-yl)propanoate70-80

Visualization of the Pinner Reaction Workflow:

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Cyclization Ethyl_Cyanoacetate Ethyl Cyanoacetate Pinner_Salt Pinner Salt Intermediate Ethyl_Cyanoacetate->Pinner_Salt Reaction HCl_Ethanol HCl (gas), Anhydrous Ethanol Final_Product Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate Pinner_Salt->Final_Product Reaction Formylhydrazide Formylhydrazide

Caption: Workflow for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates via the Pinner reaction.

Continuous-Flow Synthesis: A Scalable and Sustainable Approach

For large-scale industrial production, continuous-flow chemistry offers significant advantages in terms of safety, efficiency, and scalability.[6] A novel, metal-free process has been developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, which features an efficient condensation for the triazole ring formation under flow conditions.[6] This method is atom-economical, highly selective, and environmentally benign due to the avoidance of chromatography.[6]

Causality of Experimental Choices:

  • Flow Chemistry: This approach allows for precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields and improved safety, especially when dealing with potentially energetic intermediates.[6]

  • Two-Step Process: The synthesis is broken down into two continuous steps, allowing for optimization of each transformation independently.

  • Solvent Selection: The choice of solvents is critical for ensuring solubility of reagents and intermediates at the required concentrations for flow processing.

Experimental Protocol: Continuous-Flow Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid

This protocol is based on the principles described for a continuous, two-step synthesis.[6]

Step 1: Formation of the Triazole Ring (Flow)

  • Two separate feed streams are prepared:

    • Stream A: A solution of acetohydrazide in a suitable solvent (e.g., N-methyl-2-pyrrolidone).

    • Stream B: A solution of N,N-dimethylformamide dimethyl acetal in the same solvent.

  • The two streams are pumped at controlled flow rates into a heated microreactor or packed-bed reactor.

  • The reaction mixture is then passed through a second reactor where cyclization occurs at an elevated temperature.

  • The output stream containing the 3-methyl-1H-1,2,4-triazole is collected.

Step 2: N-Alkylation (Flow)

  • The solution of 3-methyl-1H-1,2,4-triazole from Step 1 is mixed with a solution of an appropriate haloacetate ester (e.g., ethyl bromoacetate) and a base (e.g., potassium carbonate) in a suitable solvent.

  • This mixture is then passed through a second heated flow reactor to facilitate the N-alkylation reaction.

  • The product stream is collected, and the solvent is removed under reduced pressure.

  • The resulting ester is then hydrolyzed to the final carboxylic acid product.

Data Presentation:

ParameterBatch ProcessContinuous-Flow Process
Yield ModerateHigh[6]
Safety Potential for thermal runawayEnhanced safety due to small reaction volumes[6]
Scalability LimitedReadily scalable by extending run time
Purification Often requires chromatographyMinimal purification, often crystallization is sufficient[6]

Visualization of the Continuous-Flow Synthesis:

Flow_Synthesis cluster_step1 Step 1: Triazole Formation cluster_step2 Step 2: N-Alkylation ReagentA Acetohydrazide Solution Reactor1 Heated Flow Reactor 1 ReagentA->Reactor1 ReagentB DMF-DMA Solution ReagentB->Reactor1 Triazole_Intermediate 3-Methyl-1H-1,2,4-triazole Reactor1->Triazole_Intermediate Reactor2 Heated Flow Reactor 2 Triazole_Intermediate->Reactor2 Haloacetate Haloacetate Ester & Base Haloacetate->Reactor2 Ester_Product Triazolylacetate Ester Reactor2->Ester_Product Hydrolysis Hydrolysis Ester_Product->Hydrolysis Final_Acid 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid Hydrolysis->Final_Acid

Caption: Continuous-flow synthesis of a 2-(1H-1,2,4-triazol-1-yl)acetic acid derivative.

Part 2: Large-Scale Synthesis of Aminopyrazolones

Aminopyrazolones are versatile precursors in drug discovery, with the pyrazolone core being a privileged scaffold in medicinal chemistry. The most common and industrially viable method for their synthesis is the condensation of β-keto esters or β-ketonitriles with hydrazine derivatives.[4][7]

The Knorr Pyrazole Synthesis and its Analogs

The Knorr pyrazole synthesis is a classical and highly efficient method for constructing the pyrazole ring.[4] The reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine.[4] A closely related and highly effective method is the condensation of β-ketonitriles with hydrazines to yield 5-aminopyrazoles.[7]

Causality of Experimental Choices:

  • β-Keto Esters/Nitriles: These starting materials are readily available and offer two electrophilic centers for reaction with the dinucleophilic hydrazine. The choice between an ester or a nitrile at the β-position determines the substituent at the 5-position of the resulting pyrazole (a hydroxyl/oxo group from the ester, or an amino group from the nitrile).

  • Hydrazine Derivatives: The choice of hydrazine (hydrazine hydrate for an unsubstituted N1, or a substituted hydrazine for an N1-substituted pyrazole) allows for facile introduction of substituents at the N1 position of the pyrazole ring.

  • Reaction Conditions: The reaction is often acid-catalyzed to facilitate the initial condensation and subsequent cyclization.[4] The choice of solvent and temperature is crucial for controlling the reaction rate and minimizing side reactions.

Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole from Benzoylacetonitrile and Hydrazine Hydrate

This protocol exemplifies the synthesis of a 5-aminopyrazole from a β-ketonitrile.[7]

  • To a solution of benzoylacetonitrile (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 5-amino-3-phenyl-1H-pyrazole.

Data Presentation:

β-Keto CompoundHydrazineProductTypical Yield (%)
Ethyl acetoacetateHydrazine hydrate3-Methyl-1H-pyrazol-5(4H)-one>90
BenzoylacetonitrileHydrazine hydrate5-Amino-3-phenyl-1H-pyrazole85-95
Ethyl benzoylacetatePhenylhydrazine5-Phenyl-1-phenyl-1H-pyrazol-3(2H)-one80-90

Visualization of Aminopyrazolone Synthesis:

Aminopyrazolone_Synthesis Beta_Ketonitrile β-Ketonitrile Hydrazone_Intermediate Hydrazone Intermediate Beta_Ketonitrile->Hydrazone_Intermediate Condensation Hydrazine Hydrazine Derivative Aminopyrazole 5-Aminopyrazole Hydrazone_Intermediate->Aminopyrazole Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of 5-aminopyrazoles from β-ketonitriles.

Conclusion

The synthetic protocols and application notes detailed in this guide provide a robust foundation for the large-scale production of 2-(1H-1,2,4-triazol-3-yl)acetates and aminopyrazolones. By understanding the underlying chemical principles and the rationale for specific experimental choices, researchers and drug development professionals can confidently and efficiently synthesize these crucial heterocyclic building blocks. The emphasis on scalable methods, such as continuous-flow synthesis, addresses the growing need for sustainable and efficient manufacturing processes in the pharmaceutical industry.

References

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. Available at: [Link]

  • Bollu, V. R., & Sharma, G. V. (2020). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ChemistrySelect, 5(1), 1-8. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964235. Available at: [Link]

  • Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. Organic Process Research & Development, 24(3), 385-394. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964235. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 322-358). Italian Society of Chemistry.
  • Iaroshenko, V. O., et al. (2020). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances, 10(16), 9497-9507. Available at: [Link]

  • Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 441-454.
  • Rana, S., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 29(17), 2411-2415. Available at: [Link]

  • Tkachuk, K., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7609. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis. Retrieved from [Link]

  • S. Conte, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. Available at: [Link]

  • International Scientific Research and Experimental Development. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Retrieved from [Link]

  • Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.
  • Dömling, A. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2436-2455. Available at: [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis of Fused Pyrazole Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: The Architectural Elegance of Fused Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its true synthetic and therapeutic power, however, is often unlocked when it is fused with other heterocyclic systems. These fused pyrazoles, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and indazoles, represent a class of "privileged scaffolds." They possess a rigid, three-dimensional architecture that is pre-organized to interact with high specificity to biological targets, most notably protein kinases. This guide moves beyond a simple recitation of reactions; it delves into the strategic and mechanistic considerations essential for the rational design and synthesis of these vital heterocyclic systems. We will explore field-proven protocols, explain the causality behind experimental choices, and provide a framework for troubleshooting and optimization.

Strategic Approaches to Fused Pyrazole Synthesis: A Comparative Overview

The construction of a fused pyrazole system is not a one-size-fits-all endeavor. The choice of synthetic strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The most robust and widely adopted methods rely on the construction of a functionalized pyrazole core followed by the annulation of the second ring.

The Workhorse: Synthesis from Aminopyrazoles

The most common and versatile strategy involves using a pre-formed pyrazole ring bearing an amino group adjacent to a reactive site (e.g., a cyano or ester group). This aminopyrazole serves as a nucleophilic scaffold upon which the second ring is constructed via cyclocondensation.

  • Expertise & Experience: The choice of the ortho-substituent is critical. An ortho-cyano group (as in 5-amino-1H-pyrazole-4-carbonitrile) is highly electrophilic and readily participates in cyclization with reagents like formamide or urea. An ortho-ester group (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylate) offers a different reaction profile, often requiring harsher conditions or different cyclizing agents like guanidine. The stability of the starting aminopyrazole is also a key consideration; N-substituted pyrazoles are often more soluble and less prone to side reactions than their NH-unsubstituted counterparts.

  • Trustworthiness: This method is highly reliable because the pyrazole core is pre-established, minimizing the risk of isomeric impurities that can arise from constructing both rings simultaneously. The reactions are typically high-yielding and the purification of the final products is often straightforward.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all initial reactants. This approach embodies the principles of green chemistry by reducing waste, saving energy, and minimizing operational complexity.

  • Expertise & Experience: The power of MCRs lies in their ability to rapidly generate molecular diversity. For instance, a three-component reaction of a β-ketoester, hydrazine, and a suitable third component can directly yield complex fused pyrazoles. However, the success of an MCR is highly dependent on the precise tuning of reaction conditions (solvent, catalyst, temperature) to favor the desired reaction cascade and suppress the formation of side products. Solvent choice is paramount; polar aprotic solvents like ethanol or DMF often facilitate the ionic intermediates common in these reactions.

Protocols & Methodologies

Synthesis of Pyrazolo[3,4-d]pyrimidines via Cyclocondensation

Pyrazolo[3,4-d]pyrimidines are structural analogs of purines and are widely recognized as potent kinase inhibitors. Sildenafil (Viagra) and Allopurinol are famous examples showcasing this scaffold's therapeutic importance. The following protocol details the synthesis of a core pyrazolo[3,4-d]pyrimidine scaffold, a common precursor to many targeted therapies.

Workflow: Synthesis of Pyrazolo[3,4-d]pyrimidine Core

cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Ring Annulation cluster_2 Step 3: Functionalization (Optional) A Ethyl Cyanoacetate + Hydrazine Hydrate B 5-Amino-3-hydroxy-1H-pyrazole A->B Reflux in Ethanol C Formamide D Pyrazolo[3,4-d]pyrimidin-4-one B->D High Temp. Cyclocondensation E POCl3 F 4-Chloropyrazolo[3,4-d]pyrimidine D->F Chlorination

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one

This protocol is adapted from methodologies focused on creating purine analogs for biological screening.

  • Reagents & Equipment:

    • 5-Amino-1H-pyrazole-4-carbonitrile

    • Formamide (reagent grade)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Beakers, filtration apparatus

  • Procedure:

    • To a 100 mL round-bottom flask, add 5-amino-1H-pyrazole-4-carbonitrile (5.0 g, 46.2 mmol).

    • Add formamide (50 mL).

    • Heat the mixture to reflux (approx. 180-190 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol/Dichloromethane).

    • Causality Note: Formamide serves as both the solvent and the source of the C4 carbon for the pyrimidine ring. The high temperature is necessary to drive the cyclization and dehydration steps.

    • After completion, cool the reaction mixture to room temperature. A precipitate will form.

    • Pour the mixture into cold water (100 mL) and stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield pyrazolo[3,4-d]pyrimidin-4-one as a white to off-white solid.

  • Self-Validation & Characterization:

    • Expected Yield: 80-90%.

    • Melting Point: >300 °C.

    • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the pyrazole and pyrimidine protons. The broad NH peaks are also diagnostic.

    • Mass Spectrometry: Confirm the molecular weight of the product (M+H⁺ = 137.04).

Data Summary: Scope of Cyclocondensation

Starting PyrazoleCyclizing AgentProductTypical Yield (%)Reference
5-Amino-1H-pyrazole-4-carbonitrileFormamidePyrazolo[3,4-d]pyrimidin-4-one85-95%
5-Amino-1H-pyrazole-4-carbonitrileUreaPyrazolo[3,4-d]pyrimidine-4,6-dione75-85%
Ethyl 5-amino-1H-pyrazole-4-carboxylateGuanidine HCl6-Amino-pyrazolo[3,4-d]pyrimidin-4-one60-70%
Synthesis of Pyrazolo[1,5-a]pyrimidines via [3+3] Cycloaddition

Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with a wide range of biological activities, including anxiolytic, hypnotic, and anti-inflammatory properties. Their synthesis often relies on the reaction of 3-aminopyrazoles with 1,3-dielectrophiles like β-unsaturated ketones.

Mechanism: [3+3] Annulation for Pyrazolo[1,5-a]pyrimidines

cluster_0 Reaction Components cluster_1 Reaction Cascade A 3-Aminopyrazole (N-N-C Nucleophile) C Michael Addition (Initial C-N bond) A->C B 1,3-Dicarbonyl or β-Unsaturated Ketone (C-C-C Electrophile) B->C D Intramolecular Condensation C->D Intermediate formation E Dehydration D->E Cyclization F Pyrazolo[1,5-a]pyrimidine E->F Aromatization

Caption: Mechanistic pathway for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol: Synthesis of 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine

This protocol demonstrates a classic condensation reaction that is robust and widely applicable.

  • Reagents & Equipment:

    • 3-Amino-5-methylpyrazole

    • Ethyl acetoacetate

    • Glacial acetic acid

    • Round-bottom flask with reflux condenser

    • Heating mantle, magnetic stirrer

  • Procedure:

    • In a 50 mL round-bottom flask, combine 3-amino-5-methylpyrazole (2.0 g, 20.6 mmol) and ethyl acetoacetate (3.2 g, 24.7 mmol, 1.2 eq).

    • Add glacial acetic acid (15 mL) to the mixture.

    • Causality Note: Acetic acid acts as both a solvent and an acid catalyst. It protonates the carbonyl oxygen of the ethyl acetoacetate, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group of the pyrazole. It also promotes the final dehydration step.

    • Heat the mixture to reflux (approx. 118 °C) for 3 hours.

    • Cool the reaction to room temperature. The product will often precipitate directly from the reaction mixture.

    • If no precipitate forms, slowly pour the mixture into ice-water (50 mL) with stirring.

    • Collect the resulting solid by vacuum filtration.

    • Wash the filter cake with water and a small amount of diethyl ether.

    • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine.

  • Self-Validation & Characterization:

    • Expected Yield: 70-80%.

    • ¹H NMR (DMSO-d₆): Look for singlets corresponding to the methyl group and the pyrimidine C2-H, as well as the characteristic pyrazole ring protons.

    • IR Spectroscopy: A strong C=O stretch will be absent, confirming cyclization, while a broad O-H stretch may be present due to the tautomeric hydroxy form.

Troubleshooting Common Synthetic Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; side product formation; inefficient purification.Extend reaction time and monitor by TLC. Re-evaluate solvent and temperature. Optimize purification (e.g., column chromatography vs. recrystallization).
Formation of Isomers Use of unsymmetrical reagents; non-regioselective cyclization.Use N-substituted hydrazines to block one reaction site. Employ directing groups on the pyrazole ring. Carefully select catalysts known to favor one isomer.
Poor Solubility Highly planar, unsubstituted fused systems tend to have poor solubility.Introduce solubilizing groups (e.g., alkyl, morpholino) on the starting materials. Protect NH groups with Boc or other protecting groups.
Reaction Stalls Deactivation of catalyst; formation of an unreactive intermediate.Add fresh catalyst. Re-evaluate the reaction mechanism to identify potential stable intermediates and adjust conditions (e.g., temperature, pH) to overcome the energy barrier.

References

  • Dömling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. Available at: [Link]

  • Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784-790. Available at: [Link]

  • Taylor, E. C., & Loeffler, J. E. (1960). Pyrazolo[3,4-d]pyrimidines. II. Synthesis of Pyrazolo[3,4-d]pyrimidine-4,6-diones (4,6-Dioxypyrazolo[3,4-d]pyrimidines). Journal of the American Chemical Society, 82(12), 3147-3151. Available at: [Link]

  • Fathalla, W., & Zaki, M. E. A. (2014). Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antimicrobial Agents. Journal of the Chinese Chemical Society, 61(5), 558-564. Available at: [Link]

  • Kandeel, M. M., et al. (2021). Pyrazolo[1,5-a]pyrimidine: A Scaffold of Unique Importance in Medicinal Chemistry. Archiv der Pharmazie, 354(10), 2100122. Available at: [Link]

  • El-borai, M. A., et al. (2013). Synthesis and reactions of some new pyrazolo[1,5-a]pyrimidines. European Journal of Chemistry, 4(2), 171-176. Available at: [Link]

Troubleshooting & Optimization

purification of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid via recrystallization. Designed for researchers and drug development professionals, this document moves beyond procedural steps to explain the underlying chemical principles, empowering you to optimize your purification strategy.

Compound Overview: 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

Understanding the structure of your target molecule is the cornerstone of effective purification. This compound possesses three key functional groups: a pyrazole ring, a primary amine, and a carboxylic acid. This combination makes the molecule highly polar and amphoteric, capable of existing as a zwitterion. Its behavior in solution is therefore highly dependent on factors like solvent polarity and pH.

Caption: Structure of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid.

Troubleshooting Guide

This section addresses specific experimental failures you may encounter during recrystallization.

Q1: My product has "oiled out" into a gooey mess instead of forming crystals. What happened and how can I fix it?

A1: The Phenomenon of "Oiling Out"

Oiling out occurs when the solute is discharged from the solution at a temperature above its melting point, or when its solubility is so high that the solution becomes supersaturated too quickly for organized crystals to form. The resulting "oil" is an amorphous, often impure liquid phase.

Causality & Solution:

  • Cooling Rate is Too High: Rapid cooling is the most common culprit. A steep temperature drop causes the solution to become supersaturated too fast, preventing the slow, ordered molecular arrangement required for crystallization.

    • Solution: Allow the heated, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a towel if necessary. Only after it has reached ambient temperature should you transfer it to an ice bath for maximum recovery.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at lower temperatures.

    • Solution: Introduce a miscible "anti-solvent" — a solvent in which your compound is poorly soluble. After dissolving your compound in a minimal amount of hot "good" solvent (e.g., ethanol), slowly add the anti-solvent (e.g., heptane or diethyl ether) dropwise at an elevated temperature until slight turbidity (cloudiness) persists.[1] Add a few drops of the good solvent to redissolve the precipitate and then allow the mixture to cool slowly.

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with lattice formation, promoting oiling.

    • Solution: If slow cooling and solvent adjustments fail, try removing the bulk of the solvent under reduced pressure and redissolving the residue in a completely different solvent system. Sometimes a preliminary purification by another method (e.g., a quick filtration through a silica plug) may be necessary to remove problematic impurities.[2]

Q2: My recrystallization yield is extremely low. How can I improve the recovery of my product?

A2: Maximizing Product Recovery

Low yield is typically a problem of solubility management. The goal is to maximize the difference in solubility between the hot, dissolving temperature and the cold, crystallization temperature.[3]

Causality & Solution:

  • Using Excessive Solvent: This is the most frequent error. Using too much solvent will keep a significant portion of your product dissolved even when the solution is cold.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your crude solid. Add the solvent in small portions to the solid while heating and stirring, waiting for each portion to nearly boil before adding the next.

  • Premature Crystallization: If the product crystallizes during the hot filtration step (to remove insoluble impurities), significant loss occurs.

    • Solution: Use a pre-heated funnel (stemless or short-stemmed) and filter flask. Keep the solution at or near its boiling point during the transfer. If crystals form in the funnel, you can try washing them through with a small amount of hot, fresh solvent.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization.

    • Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize precipitation. Gently scratching the inside of the flask with a glass rod can induce crystallization if none has occurred.

Q3: The final product is still impure after recrystallization. What are the next steps?

A3: Addressing Persistent Impurities

This indicates that the impurity has solubility characteristics very similar to your target compound in the chosen solvent system.

Causality & Solution:

  • Co-crystallization: The impurity is structurally similar to your product and gets incorporated into the crystal lattice.

    • Solution: A second recrystallization, often with a different solvent system, is required. Drastically changing the solvent's polarity can alter the relative solubilities of the product and impurity. For example, if you used a water/ethanol mixture, try a system like acetone/heptane.

  • Formation of Soluble Salts: Given the amino and acid groups, your compound can form salts with acidic or basic impurities, altering its solubility. For instance, if a basic impurity like triethylamine is present from a previous step, it can form a salt with your carboxylic acid, making it more soluble.[2]

    • Solution: Consider an alternative purification strategy based on acid-base chemistry. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃), which will deprotonate the carboxylic acid to form a soluble salt. Neutral impurities can be removed by washing with an organic solvent like ethyl acetate. Then, re-acidify the aqueous layer to the compound's isoelectric point to precipitate the purified product, which can then be recrystallized.[4]

cluster_remediation Remediation Strategy start Crude Product Contains Impurity 'X' recrystallize1 Recrystallize from Solvent System A start->recrystallize1 check_purity Assess Purity (TLC, NMR, MP) recrystallize1->check_purity pure Pure Product check_purity->pure Purity OK impure Product Still Impure check_purity->impure Purity Not OK change_solvent Change Solvent System (e.g., System B with different polarity) impure->change_solvent acid_base Alternative Purification: Acid-Base Extraction impure->acid_base recrystallize2 Recrystallize Again change_solvent->recrystallize2 acid_base->recrystallize2 recrystallize2->check_purity

Caption: Logic for handling persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for recrystallizing 2-(3-Amino-1H-pyrazol-1-yl)acetic acid?

A1: Given the compound's high polarity and multiple hydrogen bonding sites (amine, carboxylic acid, pyrazole N-H), polar, protic solvents are the best starting point.

  • Primary Recommendation: Water or a mixture of Ethanol/Water. Water is an excellent choice for highly polar compounds, but solubility might be low. An ethanol/water mixture often provides a better solubility gradient.[1]

  • Secondary Recommendation: Glacial Acetic Acid. While less common, acetic acid can be an effective solvent for amino acids and related heterocyclic compounds, especially if the crude material is poorly soluble in other systems.[5][6]

  • Tertiary Recommendation (Mixed System): A polar aprotic solvent like Acetone or THF as the primary solvent, with a non-polar anti-solvent like Heptane or Hexane.[1]

Solvent Selection Protocol:

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature. If it dissolves easily, the solvent is too good and should be reserved as the "good" solvent in a mixed-solvent system.

  • If it is poorly soluble, heat the test tube in a water or sand bath. If the solid dissolves completely upon heating and then precipitates upon cooling, you have found a suitable single solvent.[7]

SolventBoiling Point (°C)PolarityKey Considerations
Water100Very HighExcellent for polar compounds; may require high temperatures.
Ethanol78HighGood general-purpose polar solvent, often used with water.
Methanol65HighMore polar than ethanol, but lower boiling point.
Acetic Acid118HighCan protonate the amino group, altering solubility.
Acetone56MediumGood for moderately polar compounds; highly volatile.
Heptane98Non-polarTypically used as an anti-solvent with a more polar solvent.

Table 1: Properties of common solvents for recrystallization.

Q2: How does pH affect the recrystallization of this compound?

A2: The pH of the solution is critical due to the compound's amphoteric nature. It contains both a basic amino group and an acidic carboxylic acid group.

  • At the Isoelectric Point (pI): The compound exists predominantly as a neutral zwitterion. In this state, its solubility in polar solvents like water is at its minimum . This is the ideal condition for maximizing precipitation and yield during recrystallization from an aqueous solution.

  • In Acidic Solution (pH < pI): The amino group becomes protonated (-NH₃⁺). The molecule carries a net positive charge, and its solubility in water increases dramatically.

  • In Basic Solution (pH > pI): The carboxylic acid group becomes deprotonated (-COO⁻). The molecule carries a net negative charge, and its solubility in water also increases significantly.

Therefore, for aqueous recrystallizations, buffering or adjusting the pH to the compound's isoelectric point before cooling will result in the highest possible yield.

Q3: Can you provide a general, step-by-step protocol for recrystallization?

A3: Certainly. This workflow outlines the standard procedure.

A 1. Dissolution Place crude solid in flask. Add minimal hot solvent until just dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter solution while hot through a pre-heated funnel. A->B C 3. Cooling & Crystallization Allow filtrate to cool slowly to room temperature. Do not disturb. B->C D 4. Chilling Place flask in an ice bath for >30 min to maximize precipitation. C->D E 5. Isolation Collect crystals by vacuum filtration (e.g., using a Büchner funnel). D->E F 6. Washing Rinse crystals with a small amount of ice-cold solvent to remove adhering mother liquor. E->F G 7. Drying Dry the purified crystals under vacuum to remove all traces of solvent. F->G

Caption: Standard experimental workflow for recrystallization.

Experimental Protocol:

  • Dissolution: Place the crude 2-(3-Amino-1H-pyrazol-1-yl)acetic acid in an Erlenmeyer flask. Add a magnetic stir bar and your chosen solvent (e.g., 1:1 ethanol/water). Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid has just fully dissolved.

  • Decolorization (if needed): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if needed): To remove the charcoal or any other insoluble impurities, perform a gravity filtration using a pre-heated, short-stemmed funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.

  • Maximizing Yield: Once the flask is at room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small volume of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Transfer the filter cake to a watch glass and dry the crystals thoroughly. Drying in a vacuum oven at a moderate temperature is ideal.

Q4: How can I assess the purity of my final product?

A4: A combination of methods should be used to confirm the purity and identity of your recrystallized compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities broaden and depress the melting point. Compare your experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. Run a sample of your crude material alongside the recrystallized product to visually confirm the removal of impurities.

  • Spectroscopic Analysis (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure of your compound and detect the presence of any remaining impurities. The absence of signals corresponding to starting materials or by-products is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard. A pure compound will show a single, sharp peak. The area under the peak can be used to calculate purity as a percentage.

References

  • Riabtsev, M. N., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Center for Biotechnology Information. Available at: [Link]

  • Desai, N. C., et al. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Amazon Web Services. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Pavia, D. L., et al. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Available at: [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides? Available at: [Link]

  • Al-Issa, F. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. PubMed Central. Available at: [Link]

  • PubChem. 2-(3-amino-5-methyl-1h-pyrazol-1-yl)acetic acid hydrochloride. Available at: [Link]

  • Google Patents. US5118815A - Method for crystallization of amino acids.
  • University of York, Chemistry Teaching Labs. Solvent Choice. Available at: [Link]

  • ResearchGate. Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. Available at: [Link]

  • Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available at: [Link]

  • ACS Publications. Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Available at: [Link]

  • Shiraki, K., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PubMed Central. Available at: [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • University of California, Berkeley. Crystallization Solvents. Available at: [Link]

  • National Institutes of Health. Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate. Available at: [Link]

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. Available at: [Link]

  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available at: [Link]

  • ResearchGate. Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Available at: [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Available at: [Link]

  • National Institutes of Health. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole scaffolds. As a cornerstone in medicinal chemistry, the successful and efficient synthesis of pyrazoles is often a critical step in discovery pipelines. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction conditions, maximize yields, and ensure regiochemical control.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during pyrazole synthesis. Each answer explains the underlying chemical principles to help you make informed decisions for your next experiment.

Q1: My reaction yield is very low or I'm only recovering starting material. What are the most likely causes?

A1: Low or no product formation is a frequent issue, often traceable to a few key parameters. Let's break down the primary culprits.

  • Inadequate Catalysis: Many pyrazole syntheses, particularly the classic Knorr synthesis involving 1,3-dicarbonyls and hydrazines, are not spontaneous and require a catalyst.[1][2]

    • Causality: Acid catalysts (e.g., a few drops of HCl, H₂SO₄, or acetic acid) protonate a carbonyl oxygen of the 1,3-dicarbonyl. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. The acid also facilitates the final dehydration step to form the aromatic pyrazole ring.[2][3] In some cases, attempting the reaction without any catalyst will result in no product formation at all.[1]

    • Recommendation: If you are not using a catalyst, add a catalytic amount of a suitable acid. If you are, consider that the catalyst may have degraded or an inappropriate acid/base is being used for your specific substrate.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Causality: While some modern protocols are efficient at room temperature, many classic syntheses require heating to overcome the activation energy of the cyclization and dehydration steps.[1] However, excessive heat can be detrimental. In one study, increasing the temperature to 60 °C improved yield, but further increases led to a decrease in product formation, likely due to side reactions or decomposition.[1]

    • Recommendation: If your reaction is running at room temperature without success, try moderate heating (e.g., 50-80 °C). Conversely, if you are running the reaction at high temperatures and observing decomposition or multiple side products, try lowering the temperature.

  • Incorrect Solvent Choice: The solvent system can dramatically influence reaction rates and even the reaction pathway.

    • Causality: Traditionally, protic solvents like ethanol have been used. However, studies have shown that aprotic dipolar solvents such as DMF, DMAc, or NMP can significantly accelerate the reaction and improve yields, particularly for controlling regioselectivity.[3]

    • Recommendation: Consider switching from a protic solvent (like ethanol) to a high-boiling aprotic polar solvent (like DMF or DMAc).

  • Insufficient Reaction Time: Some reactions are deceptively slow.

    • Causality: The formation of intermediates, cyclization, and final aromatization can take time. Depending on the substrates and conditions, reactions can require anywhere from a few hours to 48-96 hours for completion.[4]

    • Recommendation: Monitor your reaction over an extended period using TLC or LC-MS before concluding that it has failed. If the reaction stalls, a gentle increase in temperature may be warranted.

Q2: I'm getting a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

A2: This is the most common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][3] The formation of two isomers occurs because nucleophilic attack can happen at either of the two different carbonyl carbons.[2]

  • Driving Principle - Nucleophilicity and Steric Hindrance: In a substituted hydrazine (e.g., phenylhydrazine), the terminal -NH₂ group is typically more nucleophilic and less sterically hindered than the substituted -NHPh group.[3] This nitrogen will preferentially attack the most electrophilic or least sterically hindered carbonyl group of the diketone.

  • Key Optimization Strategies:

    • Solvent and Acidity: This is often the most effective control lever. Gosselin and co-workers demonstrated that switching from ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) in the presence of a strong acid (HCl) dramatically improves regioselectivity.[3] The acidic medium and solvent properties work together to accelerate the desired reaction pathway over the competing one.[3]

    • Substrate Choice: When possible, choose starting materials that favor a single outcome. For example, using a symmetrical 1,3-diketone will prevent this type of isomerism. If using an unsymmetrical diketone, one with significant electronic or steric differences between the two carbonyls (e.g., a trifluoromethyl ketone) can strongly direct the initial attack.[3]

Data Summary: Solvent Effect on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventConditionsRegioisomer RatioReference
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanolRoom Temp~1:1[3]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineDMAc / HClRoom Temp>98:2[3]
2-Alkyl-1,3-diketoneArylhydrazineDMAc / HClRoom Temp>99.8:0.2[3]
Q3: My reaction is messy, with many side products. What's going wrong?

A3: A complex reaction mixture often points to unstable intermediates, side reactions, or decomposition.

  • Incomplete Aromatization: The initial reaction between a hydrazine and an α,β-unsaturated ketone or aldehyde forms a pyrazoline intermediate.[5] This non-aromatic heterocycle must be oxidized to form the final pyrazole product.

    • Causality: If the reaction conditions lack an oxidant (or an inherent oxidation mechanism), the pyrazoline may be isolated as the main product or a significant impurity. Some modern protocols use an in-situ oxidant like bromine, oxygen in DMSO, or even air under photoredox catalysis to drive the aromatization.[6]

    • Recommendation: If you suspect pyrazoline formation (which can be checked by ¹H NMR), introduce a suitable oxidation step. This can be as simple as heating the pyrazoline in DMSO under an oxygen atmosphere.[6]

  • Decomposition of Starting Materials: Hydrazine and its derivatives can be unstable, especially at elevated temperatures. Similarly, some 1,3-dicarbonyls can undergo self-condensation or other side reactions.

    • Recommendation: Use freshly opened or purified reagents. Run the reaction at the lowest effective temperature. Consider one-pot procedures where a sensitive intermediate is generated and consumed in situ, which can prevent its decomposition.[1]

Q4: I'm having difficulty purifying my pyrazole product. Any suggestions?

A4: Purification challenges often arise from closely related isomers or byproducts with similar polarities.

  • Standard Purification Methods:

    • Column Chromatography: This is the most common method for separating pyrazole products from impurities. Standard silica gel is typically effective.[7]

    • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be an excellent method to obtain highly pure material. Common solvent systems include ethanol, methanol, or hexane/ethyl acetate mixtures.[4]

  • Troubleshooting Difficult Separations:

    • Isomer Separation: Separating regioisomers can be very challenging. Sometimes, modifying the substituents on the pyrazole in a subsequent step can alter the polarity enough to allow for easier separation. Alternatively, derivatizing the crude mixture (e.g., N-alkylation) may improve separability.

    • Workup Procedure: A thorough aqueous workup is critical. This includes washing the organic layer with water and brine to remove water-soluble impurities like residual acid/base catalysts or hydrazine salts.[7]

Visualizing the Process
Troubleshooting Workflow for Low Yield in Pyrazole Synthesis

G start Low / No Yield Observed check_catalyst Is a catalyst being used? (e.g., Acid for Knorr) start->check_catalyst add_catalyst Action: Add catalytic acid (e.g., AcOH, HCl) check_catalyst->add_catalyst No check_temp Review Reaction Temperature check_catalyst->check_temp Yes increase_temp Action: Increase temp moderately (e.g., to 50-80 °C) check_temp->increase_temp Reaction at RT / Cold decrease_temp Decomposition observed? check_temp->decrease_temp Reaction Heated lower_temp_action Action: Lower temperature (e.g., to RT or 0 °C) decrease_temp->lower_temp_action Yes check_solvent Review Solvent Choice decrease_temp->check_solvent No switch_solvent Action: Switch to aprotic polar solvent (e.g., DMF, DMAc) check_solvent->switch_solvent Using protic solvent (e.g., EtOH) check_time Review Reaction Time check_solvent->check_time Using aprotic solvent increase_time Action: Extend reaction time and monitor via TLC/LCMS check_time->increase_time

A decision tree for troubleshooting low-yield pyrazole synthesis reactions.

Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis of the Knorr pyrazole synthesis, and how does it explain regioisomer formation?

A1: The Knorr synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] The mechanism proceeds in several steps:

  • Initial Attack: One nitrogen atom of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons.

  • Intermediate Formation: This forms a carbinolamine intermediate, which quickly dehydrates to form a hydrazone.

  • Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon intramolecularly.

  • Dehydration/Aromatization: This cyclic intermediate undergoes a final dehydration step to yield the stable, aromatic pyrazole ring.

When an unsymmetrical dicarbonyl is used, the initial attack (Step 1) can occur at either of the two non-equivalent carbonyls, leading to two different hydrazone intermediates and, ultimately, two different regioisomeric pyrazole products.[2]

Knorr Pyrazole Synthesis Mechanism & Regioselectivity

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B cluster_end Products Start_Hydrazine R'-NH-NH₂ (Hydrazine) InterA Intermediate A (Attack at C=O bonded to R₂) Start_Hydrazine->InterA Attack at R₂ carbonyl InterB Intermediate B (Attack at C=O bonded to R₁) Start_Hydrazine->InterB Attack at R₁ carbonyl Start_Diketone R₁-C(=O)-CH₂-C(=O)-R₂ (Unsymmetrical 1,3-Diketone) ProductA Regioisomer A InterA->ProductA Cyclization & Dehydration ProductB Regioisomer B InterB->ProductB Cyclization & Dehydration

Sources

stability issues of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

Welcome to the technical support center for 2-(3-Amino-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(3-Amino-1H-pyrazol-1-yl)acetic acid in solution?

A1: Like many multifunctional organic molecules, the stability of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The molecule possesses three key functional groups that dictate its reactivity: an amino group, a pyrazole ring, and a carboxylic acid. Each of these can be susceptible to specific degradation pathways.

  • pH-Dependent (Hydrolytic) Stability: The compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino group, pyrazole ring) centers.[3] Consequently, its stability is expected to be highly pH-dependent. Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[4][5]

  • Oxidative Stability: The amino group and the electron-rich pyrazole ring are potentially susceptible to oxidation.[6][7] This can be initiated by dissolved oxygen, trace metal ions, or peroxides.

  • Photostability: Heterocyclic aromatic compounds are often photosensitive. Exposure to UV or even high-intensity visible light can lead to photodegradation.[8][9]

  • Thermal Stability: While the pyrazole ring itself is generally stable, elevated temperatures can accelerate degradation reactions, particularly in solution.[10][11][12]

Q2: What are the recommended storage conditions for solutions of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid?

A2: Based on the chemical properties of the molecule and general best practices for similar compounds, the following storage conditions are recommended:

  • Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable. For long-term storage, freezing the solution at -20°C or below is recommended.[13]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[14]

  • Atmosphere: For sensitive applications, it is good practice to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH: If possible, prepare solutions in a buffered system at a pH where the compound is most stable. This typically needs to be determined experimentally, but starting in the slightly acidic to neutral pH range is a reasonable approach.

Q3: I am observing a change in the color of my solution over time. What could be the cause?

A3: A change in color, such as turning yellow or brown, is often an indication of degradation. This is commonly associated with oxidation or photodegradation, leading to the formation of colored byproducts. The amino group is particularly susceptible to oxidation, which can form colored species.[6] We recommend preparing fresh solutions and protecting them from light and oxygen.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.
Potential Cause Explanation Recommended Action
Degradation of Stock Solution The compound may be degrading during storage, leading to a lower effective concentration.Prepare fresh stock solutions more frequently. Validate the stability of the stock solution under your storage conditions using HPLC.
Instability in Assay Buffer The pH or composition of your assay buffer may be promoting degradation.Perform a time-course experiment by incubating the compound in the assay buffer and analyzing its concentration at different time points via HPLC. Consider adjusting the buffer pH or adding antioxidants if oxidation is suspected.
Adsorption to Labware The compound may be adsorbing to the surface of plastic or glass containers, reducing the concentration in solution.Use low-adhesion microplates or glassware. Silanizing glassware can also reduce adsorption.
Issue 2: Appearance of new peaks in my HPLC chromatogram.
Potential Cause Explanation Recommended Action
Hydrolysis Degradation due to reaction with water, often catalyzed by acidic or basic conditions.[15]Analyze samples from different pH conditions to see if the formation of the new peaks is pH-dependent. This can help confirm hydrolysis.
Oxidation Reaction with dissolved oxygen or other oxidizing agents.[6]Prepare solutions with degassed solvents and under an inert atmosphere. The addition of a small amount of an antioxidant (e.g., ascorbic acid, if compatible with your experiment) can help identify if the degradation is oxidative.
Photodegradation Degradation caused by exposure to light.Repeat the experiment with solutions that have been rigorously protected from light and compare the chromatograms.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[15][16]

Objective: To investigate the stability of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) or a strong UV lamp.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Use a stability-indicating HPLC method (see Protocol 2) to analyze the stressed samples along with a control sample (unstressed).

Data Interpretation:

Stress ConditionExpected OutcomePotential Degradation Products
Acid/Base HydrolysisDecrease in parent peak area, appearance of more polar peaks.Cleavage of the acetic acid side chain, modification of the pyrazole ring.
OxidationFormation of N-oxides, hydroxylated species, or ring-opened products.Products with slightly different retention times, potentially with different UV spectra.
ThermalAcceleration of hydrolysis and oxidation, potential for decarboxylation.A variety of degradation products.
PhotodegradationComplex mixture of products, potential for dimerization or ring cleavage.Multiple new peaks in the chromatogram.
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Starting HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, scan for optimal wavelength (e.g., 220-350 nm). A diode array detector (DAD) is highly recommended.[17]

  • Injection Volume: 10 µL.

Method Validation:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks.

  • Peak purity analysis using a DAD can confirm that the parent peak is not co-eluting with any degradants.

Visualizations

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL) control 2. Control Sample (Unstressed) stock->control Aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Aliquot oxidation Oxidation (3% H2O2, RT) stock->oxidation Aliquot thermal Thermal (80°C) stock->thermal Aliquot photo Photolytic (UV/Vis Light) stock->photo Aliquot hplc 3. HPLC-DAD Analysis control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data 4. Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid.

Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2, O2) cluster_photo Photodegradation (UV Light) parent 2-(3-Amino-1H-pyrazol-1-yl)acetic acid (Parent Compound) hydrolysis_prod Decarboxylation or Side-chain Cleavage Products parent->hydrolysis_prod H+/OH-, H2O n_oxide N-Oxide Formation parent->n_oxide [O] hydroxylated Ring Hydroxylation parent->hydroxylated [O] photoproducts Dimerization or Ring-Opened Products parent->photoproducts

Caption: Potential degradation pathways for 2-(3-Amino-1H-pyrazol-1-yl)acetic acid.

References

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Influence of pH and light on the stability of some antioxidants. International journal of cosmetic science, 29(5), 399–404. [Link]

  • Ferguson, G., Low, J. N., & Wardell, J. L. (2020). Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate. Acta crystallographica. Section C, Structural chemistry, 76(Pt 12), 1145–1152. [Link]

  • Stoyanov, S., Doytchinova, I., & Zlatkov, A. (2020). Hydrolytic Stability of New Amino Acids Analogues of Memantine. Molecules (Basel, Switzerland), 25(22), 5485. [Link]

  • Prasada Rao, A. V., Umabala, A. M., & Suresh, P. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. Rasayan Journal of Chemistry, 10(4), 1145-1151. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., El-Tahir, K. E., & Al-Obaid, A. M. (2020). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules (Basel, Switzerland), 25(24), 5859. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., El-Tahir, K. E., & Al-Obaid, A. M. (2020). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 25(24), 5859. [Link]

  • Kumar, A., & Kumar, S. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(10), 1178-1203. [Link]

  • Liu, Y., Zhao, F., & Zhang, J. (2015). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Thermal Analysis and Calorimetry, 121(1), 329-335. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, Q. (2021). Selective Photocatalytic Activities of Amino Acids/Peptide-Ti3C2Tx-TiO2 Composites Induced by Calcination. ACS Applied Materials & Interfaces, 13(28), 33261-33271. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]

  • Patel, M. R., & Patel, K. D. (2014). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Journal of Chemical and Pharmaceutical Research, 6(5), 1149-1155. [Link]

  • Ioe, M., Uno, K., Kurata, K., & Onishi, I. (2019). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Biological and Pharmaceutical Bulletin, 42(9), 1563-1570. [Link]

  • Alsante, K. M., Hata, G. L., & Stokes, R. G. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(1), 34-45. [Link]

  • Singh, R., & Singh, P. (2017). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Advanced Research, 5(7), 1686-1694. [Link]

  • Sharma, A., & Sharma, R. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research and Development, 10(5), 2321-0613. [Link]

  • Wang, Y., Li, Y., & Zhang, Q. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 11(1), 1-11. [Link]

  • Stoyanov, S., Doytchinova, I., & Zlatkov, A. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 25(22), 5485. [Link]

  • Singh, S., & Kumar, V. (2015). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 4(2), 129-142. [Link]

  • Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

  • Hartono, A., & Ariono, D. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(33), 12185-12197. [Link]

  • Kumar, A., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Santos, I. C., & Silva, A. M. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6599. [Link]

  • Wang, Y., Li, Y., & Zhang, Q. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific reports, 11(1), 22919. [Link]

  • PubChem. (n.d.). 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. [Link]

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Technical Support Center: Optimization of Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. While the Pinner reaction offers a classic route to imidates and subsequently esters, the synthesis of pyrazolones is most robustly and commonly achieved through the Knorr pyrazole synthesis. This guide will focus on the optimization and troubleshooting of this widely accepted method.

Understanding the Knorr Pyrazolone Synthesis: A Brief Overview

The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, prized for its efficiency and reliability in generating pyrazolone cores. The fundamental transformation involves the condensation of a β-ketoester with a hydrazine derivative.[1][2] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final pyrazolone product.[1][2] The regioselectivity of the initial reaction is driven by the greater electrophilicity of the ketone over the ester carbonyl group.[3]

Pyrazolones are notable for their existence in tautomeric forms, specifically the keto and enol forms, with the enol tautomer often being the major species observed.[1] This structural feature is critical to their chemical properties and biological activity.

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during the synthesis of pyrazolones via the Knorr condensation.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in pyrazolone synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the limiting reagent (typically the β-ketoester) is fully consumed.[1][2] Extending the reaction time or moderately increasing the temperature can often drive the reaction to completion.

  • Sub-optimal Catalyst Concentration: While acid catalysis is common, the amount of acid is crucial. Too little may result in a sluggish reaction, while too much can lead to side reactions or degradation of starting materials. A few drops of a strong acid like glacial acetic acid are often sufficient.[1]

  • Product Precipitation Issues: Pyrazolone products can sometimes be challenging to precipitate, especially if an excess of solvent is used during workup or recrystallization.[3] If your product appears to be oiling out, try adding the precipitating solvent (like water or diethyl ether) more slowly and with vigorous stirring to encourage the formation of a crystalline solid.[3]

  • Purification Losses: Significant product loss can occur during the purification step. Pyrazolones can have moderate solubility in common recrystallization solvents like ethanol.[3] Use a minimal amount of hot solvent for recrystallization and ensure the solution is thoroughly cooled to maximize product recovery.

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

Answer: The formation of side products is a common challenge. Here are some possibilities and solutions:

  • Regioisomers: If you are using an unsymmetrical β-ketoester, there is a possibility of forming regioisomers. The primary attack of the hydrazine is usually at the more reactive ketone carbonyl. However, under certain conditions, reaction at the ester is possible, leading to an isomeric pyrazolone. Optimizing the reaction temperature and catalyst can often improve regioselectivity.

  • Unreacted Starting Materials: Lingering starting materials are a common impurity. Ensure the reaction goes to completion by monitoring with TLC.[2] A slight excess of the more volatile or less expensive reagent can sometimes be used to drive the reaction forward.

  • Hydrolysis of the Ester: If there is excess water in the reaction mixture, the β-ketoester can undergo hydrolysis, especially under acidic conditions. While the Knorr condensation produces water, using anhydrous solvents and reagents at the start can minimize this side reaction.

  • Oxidation Products: Some pyrazolone derivatives can be susceptible to air oxidation, especially if the reaction is run at high temperatures for extended periods. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Question: My product is difficult to purify. What are some effective purification strategies?

Answer: Purification of pyrazolones can be achieved through several methods:

  • Recrystallization: This is the most common method. The choice of solvent is critical. Ethanol is frequently used, but care must be taken to avoid using an excessive volume.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for your specific product.

  • Acid-Base Extraction: Pyrazolones possess both acidic (methylene protons) and basic (imine-like nitrogen) properties.[3] This amphoteric nature can be exploited for purification. Dissolving the crude product in an organic solvent and washing with a dilute acid solution can remove basic impurities, while washing with a dilute base can remove acidic impurities. The product can then be recovered from the organic layer.

  • Chromatography: For particularly challenging separations, column chromatography using silica gel is a viable option. A common eluent system is a mixture of ethyl acetate and hexanes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Knorr pyrazolone synthesis?

The acid catalyst protonates the ketone carbonyl of the β-ketoester, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[4] It also catalyzes the subsequent dehydration steps in the formation of the hydrazone and the final pyrazolone ring.[4]

Q2: Can I use a Lewis acid instead of a Brønsted acid?

While Brønsted acids like acetic acid are traditional, Lewis acids can also be employed to promote similar condensation reactions. Lewis acids can coordinate to the carbonyl oxygen, activating it towards nucleophilic attack. The choice between a Brønsted and Lewis acid may depend on the specific substrates and desired reaction conditions.

Q3: What are the key safety precautions when working with hydrazines?

Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[1][5][6][7][8] They can be harmful if swallowed, toxic in contact with skin, and fatal if inhaled. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific hydrazine derivative you are using for detailed handling and disposal information.[5][6][7][8]

Q4: How can I confirm the structure of my synthesized pyrazolone?

A combination of spectroscopic techniques is essential for structural confirmation:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbonyl (C=O) and N-H bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

Q5: Are there alternative, "greener" methods for pyrazolone synthesis?

Yes, there is growing interest in developing more environmentally friendly synthetic routes. Some approaches include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.

  • Use of water as a solvent: Some pyrazolone syntheses have been successfully carried out in aqueous media, reducing the need for volatile organic solvents.[9]

  • Catalyst optimization: The use of more efficient and recyclable catalysts is an active area of research.[10]

Optimized Experimental Protocols

General Protocol for Knorr Pyrazolone Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the β-ketoester (1.0 eq) and the hydrazine derivative (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, 1-propanol).[1]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[1]

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically around 80-100 °C) with stirring.[1][9] Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., 30% ethyl acetate/70% hexanes).[1]

  • Workup: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the reaction mixture to room temperature.[1]

  • Precipitation: Induce precipitation of the product by adding a non-solvent, such as water or diethyl ether, slowly and with vigorous stirring.[1][3] In some cases, cooling the mixture in an ice bath may be necessary.[3]

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold solvent to remove any soluble impurities.[1]

  • Purification: Recrystallize the crude product from a minimal amount of a suitable hot solvent (e.g., ethanol).[3]

  • Drying and Characterization: Dry the purified product under vacuum and characterize it using appropriate analytical techniques (NMR, IR, MS, melting point).[1]

Data Summary Table: Typical Reaction Parameters
ParameterTypical Value/ConditionRationale/Notes
Solvent Ethanol, 1-Propanol, Acetic AcidProtic solvents are common and facilitate proton transfer.
Catalyst Glacial Acetic AcidA few drops are usually sufficient to catalyze the reaction.
Temperature 80-100 °C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 1-10 hoursHighly dependent on the reactivity of the substrates. Monitor by TLC.
Workup Precipitation with water or etherThe choice of anti-solvent depends on the polarity of the product.
Purification Recrystallization from ethanolUse minimal hot solvent to avoid significant product loss.

Visualizing the Process

Knorr Pyrazolone Synthesis Workflow

Knorr_Synthesis_Workflow Knorr Pyrazolone Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine β-Ketoester, Hydrazine, & Solvent Catalyst Add Acid Catalyst Reagents->Catalyst Heat Heat to Reflux Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Periodically Cool Cool to Room Temp Monitor->Cool Reaction Complete Precipitate Induce Precipitation Cool->Precipitate Filter Filter & Wash Solid Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry

Caption: A streamlined workflow for the Knorr pyrazolone synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Pyrazolone Troubleshooting Pyrazolone Synthesis Start Problem Encountered LowYield Low Yield Start->LowYield SideProducts Side Products (TLC) Start->SideProducts CheckCompletion Check TLC for Starting Material LowYield->CheckCompletion Yes CheckPrecipitation Product Oiling Out? LowYield->CheckPrecipitation No CheckPurification Excess Solvent in Recrystallization? LowYield->CheckPurification No CheckRegioisomers Unsymmetrical β-Ketoester? SideProducts->CheckRegioisomers Yes CheckPurity Starting Materials Present? SideProducts->CheckPurity No CheckWater Anhydrous Conditions Used? SideProducts->CheckWater No IncreaseTimeTemp Increase Reaction Time/Temp CheckCompletion->IncreaseTimeTemp Yes SlowAddition Slow Anti-Solvent Addition & Stir CheckPrecipitation->SlowAddition Yes MinimizeSolvent Use Minimal Hot Solvent CheckPurification->MinimizeSolvent Yes OptimizeConditions Optimize Temp & Catalyst CheckRegioisomers->OptimizeConditions Yes DriveCompletion Use Slight Excess of Hydrazine CheckPurity->DriveCompletion Yes UseDrySolvents Use Anhydrous Solvents/Reagents CheckWater->UseDrySolvents Yes

Caption: A decision tree for troubleshooting common pyrazolone synthesis issues.

References

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Retrieved from [Link]

  • ACS Publications. (2026, January 20). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters. Retrieved from [Link]

  • ACG Publications. (2025, November 11). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Retrieved from [Link]

  • National Institutes of Health. (2024, April 2). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4. Retrieved from [Link]

  • RSC Publishing. (2024, April 2). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. Retrieved from [Link]

  • Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • JoVE. (2023, March 22). Synthesis-pH Dependent Pyrazole, Imidazole & Isoindolone Dipyrrinone Fluorophores l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of a ring closure reaction between β-ketonitrile 2.... Retrieved from [Link]

  • National Institutes of Health. (2022, August 8). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • National Institutes of Health. (2013, August 2). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]c/articles/PMC3742686/)

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Technical Support Center: Navigating the Solubility Challenges of Pyrazole-Based Compounds in Screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the solubility of your pyrazole-based compounds for successful screening campaigns. Pyrazole scaffolds are a cornerstone in modern medicinal chemistry, offering a versatile framework for designing potent and selective therapeutics.[1][2] However, their often-planar and crystalline nature can lead to poor aqueous solubility, a significant hurdle in early drug discovery that can mask true activity, lead to unreliable structure-activity relationships (SAR), and ultimately cause promising candidates to be discarded prematurely.[3][4]

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven advice to diagnose, troubleshoot, and overcome these solubility challenges. We will move beyond theoretical knowledge to offer actionable protocols and insights grounded in scientific principles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with pyrazole-based compounds.

Q1: My pyrazole-based compound shows low solubility in the initial kinetic assay. What is the first step I should take?

A: The first step is to confirm the result and rule out experimental artifacts. Re-run the kinetic solubility assay with fresh dilutions from your DMSO stock. Pay close attention to the DMSO concentration in your final assay buffer, as high concentrations can inflate apparent solubility and lead to precipitation upon further dilution.[5] Concurrently, visually inspect your stock solution for any signs of precipitation. If the low solubility is confirmed, proceed to the troubleshooting guides below to select an appropriate solubility enhancement strategy.

Q2: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my screening assay?

A: Kinetic solubility is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate when rapidly diluted from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[6][7] This is highly relevant for high-throughput screening (HTS) environments where compounds are typically introduced in this manner. Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a saturated solution, where the solid and dissolved forms are in equilibrium. While thermodynamic solubility is a crucial parameter for later stages of drug development, kinetic solubility is the more immediate and practical concern for initial screening assays.

Q3: Can I simply increase the DMSO concentration in my assay to dissolve my compound?

A: While tempting, this is generally not recommended. High concentrations of DMSO can influence protein-ligand binding kinetics and may not be representative of the intended biological environment.[8] Furthermore, it can lead to a "crash-out" or precipitation of your compound when it is further diluted in the assay plate, causing assay interference and unreliable results.[5] It is best to keep the final DMSO concentration as low as possible, typically below 1%.

Q4: Are there any structural modifications to the pyrazole core itself that I should consider to improve solubility?

A: Yes, medicinal chemistry strategies can be employed. Introducing polar functional groups, such as small alkyl amines or hydroxyl groups, can disrupt the crystal lattice packing and increase hydrogen bonding with water. Another approach is to break the planarity of the molecule, which can also reduce the crystal lattice energy and improve solubility.

Troubleshooting Guides: From Problem to Solution

This section provides in-depth guidance on common solubility issues and the methodologies to resolve them.

Issue 1: Inconsistent or Non-Reproducible Kinetic Solubility Results

You've run your kinetic solubility assay multiple times, but the results are highly variable. This can be a frustrating roadblock. Here’s how to troubleshoot it.

The Underlying Science: Kinetic solubility assays are sensitive to a variety of factors, including the rate of dilution, mixing efficiency, and the presence of nucleation sites. Inconsistencies often arise from subtle variations in experimental technique or from the compound's physical properties.

Troubleshooting Workflow:

A Inconsistent Kinetic Solubility Results B Check DMSO Stock Solution - Visually inspect for precipitation - Centrifuge and check supernatant A->B C Precipitation in Stock? B->C D Prepare Fresh Stock Solution - Use gentle warming if necessary - Filter sterilize C->D Yes E Review Assay Protocol - Standardize dilution and mixing steps - Check buffer pH and composition C->E No D->E F Consistent Protocol? E->F F->E No, standardize G Evaluate Compound Properties - Purity analysis (LC-MS) - Solid-state characterization (DSC, XRPD) F->G Yes H Impurity or Polymorphism Issue? G->H I Purify Compound or Investigate Polymorphs H->I Yes K Contact Technical Support H->K No J Problem Resolved I->J

Caption: Troubleshooting workflow for inconsistent kinetic solubility.

Step-by-Step Protocol: Standardizing Your Kinetic Solubility Assay (Nephelometry)

  • Preparation of Compound Stock:

    • Accurately weigh your pyrazole-based compound.

    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary. Visually inspect for any particulates.

  • Assay Plate Preparation:

    • In a 96-well microplate, perform serial dilutions of your compound stock in DMSO.

    • Prepare a control well with DMSO only.

  • Kinetic Solubility Measurement:

    • Use a multi-channel pipette to rapidly add your aqueous assay buffer to the wells containing the DMSO dilutions.

    • Immediately place the plate in a nephelometer and begin reading at regular intervals (e.g., every 2 minutes for 30 minutes) with consistent shaking between reads.[9][10]

  • Data Analysis:

    • Plot the light scattering units against the compound concentration.

    • The point at which the light scattering signal significantly increases above the baseline indicates the onset of precipitation and thus the kinetic solubility limit.

Common Pitfalls and Solutions:

Pitfall Reason Solution
False negatives (high apparent solubility) High DMSO concentration in the final solution can act as a co-solvent.Keep the final DMSO concentration below 1%.
False positives (low apparent solubility) Dust or other particulates in the buffer or on the plate can scatter light.Use filtered buffers and high-quality, clean plates.
Compound color interference Colored compounds can absorb light, affecting some detection methods.Nephelometry is less prone to this than UV-based methods. If using UV, ensure you have a proper blank for each concentration.[11]
Issue 2: My Compound is Consistently Insoluble. Which Enhancement Strategy Should I Choose?

Once you have confirmed that your pyrazole-based compound has low intrinsic solubility, the next step is to select an appropriate enhancement strategy. The choice depends on the compound's physicochemical properties and the requirements of your screening assay.

Decision Tree for Selecting a Solubility Enhancement Strategy:

A Confirmed Low Solubility B Does the compound have ionizable groups (acidic or basic pKa)? A->B C Yes B->C D No B->D E Attempt Salt Formation - Screen various counter-ions C->E F Is the compound amenable to chemical modification? D->F G Yes F->G H No F->H I Consider Prodrug Approach - Mask lipophilic groups with ionizable promosieties G->I J Explore Formulation Strategies H->J K Use of Co-solvents (e.g., PEG, propylene glycol) J->K L Complexation with Cyclodextrins J->L M Amorphous Solid Dispersions (ASDs) J->M

Caption: Decision-making for solubility enhancement strategies.

In-Depth Look at Formulation Strategies:

  • Co-solvents: These are organic solvents that are miscible with water and can increase the solubility of non-polar compounds.

    • When to use: For a quick, temporary solution for in vitro assays.

    • Causality: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for lipophilic compounds to dissolve.

    • Troubleshooting: If your compound precipitates upon dilution from a co-solvent mixture, try a different co-solvent or a lower initial concentration. Be aware that co-solvents can impact assay performance.[12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13]

    • When to use: For compounds that can fit within the cyclodextrin cavity.

    • Causality: The hydrophobic pyrazole compound partitions into the non-polar cavity of the cyclodextrin, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin renders the complex water-soluble.[13][14]

    • Troubleshooting: If complexation is inefficient, consider using a different type of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) or adding a water-soluble polymer to enhance complexation.[15]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix.

    • When to use: For compounds with a high melting point and strong crystal lattice energy.

    • Causality: The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to increased apparent solubility and dissolution rate. The polymer helps to stabilize the amorphous state and prevent recrystallization.[16]

    • Troubleshooting: Polymer selection is critical. The chosen polymer must be compatible with the drug and have appropriate thermal properties for the preparation method (e.g., hot-melt extrusion).[17][18] The drug-to-polymer ratio also needs to be optimized to ensure stability.

Comparative Efficacy of Solubility Enhancement Techniques (Hypothetical Data):

Method Parent Compound Solubility (µM) Solubility with Enhancement (µM) Fold Increase Considerations
None 221Baseline
5% PEG 400 (Co-solvent) 22512.5Potential for precipitation on dilution; may affect assay.
Salt Formation (Mesylate) 25025Requires an ionizable group; salt may be hygroscopic or unstable.[19]
β-Cyclodextrin Complex 28040Dependent on guest-host fit; may not be suitable for all molecules.
Amorphous Solid Dispersion (PVP VA 64) 215075Requires formulation development; physical stability of the amorphous form needs to be monitored.
Issue 3: I've Chosen a Strategy, But It's Not Working as Expected.

Even with a well-chosen strategy, you may encounter roadblocks. Here are some common issues and their solutions.

Scenario A: Salt Formation Fails or the Salt is Unstable

  • Problem: You've screened several counter-ions, but either no stable salt is formed, or the resulting salt quickly disproportionates back to the free form in solution.[20]

  • Scientific Reason: For a stable salt to form, there needs to be a significant difference in the pKa between the ionizable group on your pyrazole compound and the counter-ion (a general rule of thumb is a ΔpKa > 3).[20] Instability can also be due to the high crystal lattice energy of the salt form.

  • Solution:

    • Re-evaluate pKa: Ensure you have an accurate pKa value for your compound.

    • Broaden Counter-ion Screen: Include a wider variety of counter-ions with different pKa values and chemical structures.

    • Consider a Prodrug Approach: If salt formation is consistently failing, a prodrug strategy may be more effective. By adding a highly ionizable promoiety, you can dramatically increase solubility. This approach requires subsequent chemical or enzymatic cleavage to release the active drug.[21][22]

Scenario B: The Prodrug is Stable, But Doesn't Improve Solubility Significantly

  • Problem: You've successfully synthesized a prodrug, but the increase in aqueous solubility is minimal.

  • Scientific Reason: The choice of the promoiety is crucial. A bulky, lipophilic promoiety may not provide a sufficient increase in hydrophilicity to overcome the insolubility of the parent compound.

  • Solution:

    • Choose a More Hydrophilic Promoiety: Consider phosphate esters, amino acid derivatives, or short polyethylene glycol (PEG) chains.

    • Optimize the Linker: The linker connecting the promoiety to the parent drug can influence the overall physicochemical properties of the prodrug.[1]

    • Ensure Stability and Cleavage: The prodrug must be stable in the assay medium but cleavable under the appropriate physiological conditions to release the active drug.[23]

Conclusion

Improving the solubility of pyrazole-based compounds is a critical step in unlocking their full therapeutic potential. By systematically diagnosing the problem, understanding the underlying scientific principles of different enhancement strategies, and meticulously troubleshooting your experimental protocols, you can overcome these challenges. This guide provides a framework for your efforts, but remember that each compound is unique. Do not hesitate to explore combinations of these techniques to achieve your desired solubility and obtain reliable, high-quality data in your screening campaigns.

References

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  • Banyal, M., & Joshi, S. (2021). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 21(1), 375-393. [Link]

  • ResearchGate. (n.d.). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Gkoura, A., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega, 3(10), 14339-14346. [Link]

  • Shah, H., et al. (2023). Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization. Pharmaceutical Research, 40(5), 1227-1238. [Link]

  • da Silva, G. V. J., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2843-2852. [Link]

  • Kuentz, M. (2019). Is prodrug design an approach to increase water solubility? European Journal of Pharmaceutical Sciences, 137, 104975. [Link]

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Technical Support Center: Scaling Up the Synthesis of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of pyrazole carboxamide derivatives. As a class of compounds with significant importance in the pharmaceutical and agrochemical industries, mastering their synthesis at scale is critical.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during process development and scale-up.

Part 1: Foundational Synthesis Strategy: Frequently Asked Questions

This section addresses fundamental questions regarding the most common and scalable synthetic routes.

Question: What is the most robust and widely used strategy for preparing pyrazole carboxamides at scale?

Answer: The most prevalent and flexible approach is a two-stage synthesis that first constructs the pyrazole core, followed by the installation of the amide functionality.[3] This strategy allows for late-stage diversification, where a common pyrazole intermediate can be coupled with various amines to generate a library of target compounds.

The general workflow is based on the classic Knorr pyrazole synthesis and subsequent amidation:

  • Pyrazole Core Synthesis: A 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) is condensed with a hydrazine derivative. This cyclocondensation reaction is the cornerstone of pyrazole synthesis and is typically high-yielding.[3][4]

  • Ester Hydrolysis (Saponification): The resulting pyrazole, which often bears an ester group at the C5 or C4 position, is hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding pyrazole carboxylic acid.[3]

  • Amide Bond Formation: The pyrazole carboxylic acid is then coupled with a desired amine to form the final pyrazole carboxamide. This is a critical step where the choice of method has significant implications for scale-up.

This modular approach is generally preferred over a strategy where the amide is installed before the pyrazole ring is formed, as it offers greater flexibility and often involves more stable intermediates.[3]

Question: How can I control the formation of regioisomers during the initial cyclocondensation reaction?

Answer: Regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, as the reaction can produce a mixture of two constitutional isomers.[4][5] Controlling the regioselectivity is paramount at scale to avoid difficult and costly purification steps.

The outcome is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms in the hydrazine, which can be influenced by several factors:

  • Electronic Effects: A more electrophilic carbonyl (e.g., a ketone vs. an ester) will typically be attacked first. For instance, in ethyl acetoacetate, the ketone carbonyl is more reactive than the ester carbonyl.

  • Steric Hindrance: Bulky substituents on either reactant can direct the nucleophilic attack to the less sterically hindered position.

  • Reaction Conditions:

    • pH Control: Acidic conditions can activate the carbonyls, while the hydrazine remains a competent nucleophile. The reaction of arylhydrazines is sometimes improved by using the hydrochloride salt in an acidic medium, which can enhance regioselectivity.[4]

    • Solvent Choice: Protic solvents like ethanol are traditional choices. However, studies have shown that aprotic dipolar solvents (e.g., DMF, DMAc) can sometimes provide superior regioselectivity and yields.[4][6]

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamic one. Conversely, higher temperatures can sometimes lead to a decrease in yield.[5]

A systematic screening of solvents, temperature, and pH is the most effective empirical approach to optimize regioselectivity for a specific substrate combination before proceeding to scale-up.

Part 2: Scaling Up the Amide Coupling Reaction

The formation of the amide bond is often the final and most crucial step. The choice of coupling method at the lab scale may not be viable for pilot or manufacturing scales due to cost, safety, and waste considerations.

Question: What are the pros and cons of different amide coupling methods for large-scale synthesis?

Answer: The two primary methods for amide bond formation from a carboxylic acid are activation to an acid chloride or the use of coupling reagents.

  • Acid Chloride Formation: This is a classic, cost-effective, and often high-yielding method. The pyrazole carboxylic acid is treated with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive pyrazole carbonyl chloride.[7][8] This intermediate is then reacted with the desired amine, often in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.[7]

    • Advantages: Low cost of reagents (SOCl₂, oxalyl chloride), high reactivity, and straightforward purification, as byproducts are often volatile or easily washed away.

    • Challenges at Scale: The reaction to form the acid chloride can be highly exothermic and releases corrosive gases (HCl, SO₂), requiring specialized equipment for off-gas scrubbing. The stability of the acid chloride intermediate can also be a concern.

  • Peptide Coupling Reagents: Reagents like carbodiimides (e.g., EDC) are used, often in combination with additives like HOBt or DMAP.[9] These reagents activate the carboxylic acid in situ to form an active ester, which then reacts with the amine.

    • Advantages: Milder reaction conditions compared to the acid chloride route, which is beneficial for sensitive substrates.

    • Challenges at Scale: Coupling reagents are significantly more expensive. The reactions generate stoichiometric amounts of urea byproducts, which can complicate purification. Furthermore, some additives like HOBt are now restricted on a large scale due to their explosive potential.[10]

The decision between these methods depends on a cost-benefit analysis, the stability of the substrates, and the available equipment for handling hazardous reagents and byproducts. For robust, simple molecules, the acid chloride route is often preferred at scale.

Data Presentation: Comparison of Amide Coupling Reagents for Scale-Up
Reagent/MethodKey Advantages at ScaleKey Disadvantages at ScaleRelative CostSafety & Waste Profile
SOCl₂ or Oxalyl Chloride Low reagent cost; High reactivity; Volatile byproducts are easy to remove.Exothermic; Generates corrosive HCl/SO₂ gas; Requires specialized reactors and scrubbers.LowHigh hazard; Generates acidic waste streams.
EDC / HOBt (or equiv.) Mild conditions; Good for sensitive substrates; One-pot procedure.High reagent cost; Stoichiometric urea byproduct complicates purification; HOBt has explosion risk.[10]HighModerate hazard; Generates significant solid waste.
HATU / HBTU High reactivity and efficiency; Lowers risk of racemization for chiral centers.Very high reagent cost; Stoichiometric byproducts.Very HighModerate hazard; Generates significant solid waste.

Part 3: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format that users may encounter during their experiments.

Problem: My Knorr cyclocondensation reaction is giving a low yield or stalling. What are the likely causes and how can I fix it?

Answer: A low yield in the initial pyrazole formation is a common issue that can usually be resolved by systematically investigating the reaction parameters.

Diagnostic Checks & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. While some reactions are rapid at room temperature, others require heating to reflux to go to completion.[3][5]

    • Solution: Monitor the reaction closely using TLC or LCMS. If starting material remains after several hours, gradually increase the temperature. If the reaction is run in a solvent like ethanol, ensure it is maintained at a steady reflux.

  • Need for a Catalyst:

    • Cause: Some combinations of 1,3-dicarbonyls and hydrazines react sluggishly without a catalyst to activate the carbonyl group.

    • Solution: Introduce a catalytic amount of acid (e.g., acetic acid, p-TsOH) or a Lewis acid.[5] This protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Poor Reagent Quality:

    • Cause: Hydrazine derivatives can degrade over time. 1,3-dicarbonyl compounds, especially β-ketoesters, can exist in an equilibrium with their enol form, but may also be susceptible to hydrolysis.

    • Solution: Use freshly opened or purified reagents. Verify the purity of your starting materials by NMR or GC-MS before starting a large-scale reaction.

  • Side Reactions/Degradation:

    • Cause: Excessive heat can sometimes lead to the degradation of starting materials or products, reducing the overall yield.[5]

    • Solution: If you suspect thermal degradation (e.g., observing charring or multiple spots on TLC at higher temperatures), try running the reaction at a lower temperature for a longer period.

Visualization: Troubleshooting Workflow for Low Cyclization Yield

G start Problem: Low Yield in Pyrazole Formation check_completion Check Reaction Completion (TLC/LCMS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete check_catalyst Is a catalyst needed? stalled Stalled with Catalyst check_catalyst->stalled check_reagents Verify Reagent Purity check_temp Investigate Reaction Temperature check_reagents->check_temp degradation Degradation Observed? check_temp->degradation incomplete->check_catalyst No sol_time Action: Increase Time or Temperature incomplete->sol_time Yes stalled->check_reagents No sol_catalyst Action: Add Acid Catalyst (e.g., AcOH) stalled->sol_catalyst Yes sol_temp Action: Reduce Temperature & Increase Time degradation->sol_temp Yes sol_reagents Action: Use Fresh or Purified Reagents

Caption: A decision tree for diagnosing low-yield issues in Knorr pyrazole synthesis.

Problem: My final product is difficult to purify. Column chromatography is not an option at this scale. What should I do?

Answer: Avoiding chromatography is a primary goal in process chemistry. Recrystallization, precipitation, and salt formation are the preferred methods for purification at scale.

  • Optimize Recrystallization:

    • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures or be completely insoluble. Perform a small-scale screen of common solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) and solvent/anti-solvent pairs.

    • Cooling Profile: On a large scale, the rate of cooling significantly impacts crystal size and purity. A slow, controlled cooling process generally yields larger, purer crystals. Crash-cooling by adding the solution to a cold anti-solvent can trap impurities.

  • Trituration/Slurrying:

    • If the product is a semi-solid or oil, or if impurities are adsorbed on the surface, trituration can be effective. This involves stirring the crude product as a suspension in a solvent in which the product is poorly soluble but the impurities are soluble. The impurities are washed away, and the purified solid can be isolated by filtration.

  • Purification via Salt Formation:

    • Concept: This is a powerful but underutilized technique for neutral heterocyclic compounds like pyrazoles. The crude pyrazole can be reacted with a strong acid (e.g., HCl, H₂SO₄) to form a salt.[11] These salts often have very different solubility profiles from the freebase and can be selectively crystallized from organic solvents, leaving neutral or less basic impurities behind in the mother liquor.[11]

    • Procedure: After crystallization, the purified salt is isolated by filtration. The salt is then neutralized with a base (e.g., NaHCO₃, NaOH) in a biphasic mixture (e.g., water/DCM) to regenerate the pure, neutral pyrazole product, which is isolated from the organic layer.

Part 4: Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates.

Protocol 1: Synthesis of Ethyl 1-Phenyl-5-methyl-1H-pyrazole-3-carboxylate (Knorr-type Synthesis)

This protocol describes the cyclocondensation of phenylhydrazine with diethyl 2-acetyl-3-oxobutanedioate (a 1,3-dicarbonyl equivalent).

  • Materials:

    • Phenylhydrazine (1.0 eq)

    • Diethyl 2-acetyl-3-oxobutanedioate (1.05 eq)

    • Ethanol (or Toluene)

    • Acetic Acid (catalytic, ~0.1 eq)

  • Procedure:

    • To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the ethanol and phenylhydrazine (1.0 eq).

    • Begin stirring and add the catalytic acetic acid.

    • Add the diethyl 2-acetyl-3-oxobutanedioate (1.05 eq) dropwise over 30-60 minutes. An exotherm may be observed; maintain the temperature below 40 °C.

    • After the addition is complete, heat the mixture to reflux (approx. 80 °C) and maintain for 2-6 hours.[3]

    • Monitor the reaction progress by TLC or LCMS until the phenylhydrazine is consumed.

    • Once complete, cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately 75% under reduced pressure.

    • Add water or an anti-solvent like heptane to precipitate the crude product.

    • Stir the resulting slurry at 0-5 °C for 1 hour.

    • Collect the solid by vacuum filtration, wash the cake with a cold mixture of ethanol/water, and dry under vacuum.

Protocol 2: Saponification to 1-Phenyl-5-methyl-1H-pyrazole-3-carboxylic Acid
  • Materials:

    • Pyrazole ester from Protocol 1 (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.0 eq)

    • Tetrahydrofuran (THF) and Water (3:1 v/v)

    • Hydrochloric Acid (HCl), 1M or 2M solution

  • Procedure:

    • Charge the pyrazole ester (1.0 eq) and the THF/water solvent mixture to a reactor.

    • Stir to dissolve, then add the solid NaOH or a concentrated aqueous solution (2.0 eq).

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours.[3]

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly and carefully add the HCl solution to acidify the mixture to a pH of 2-3. The product will precipitate as a solid.

    • Stir the slurry at 0-5 °C for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.[3]

    • Dry the product under high vacuum.

Protocol 3: Amide Coupling via Acid Chloride
  • Materials:

    • Pyrazole carboxylic acid from Protocol 2 (1.0 eq)

    • Thionyl Chloride (SOCl₂) (1.2 - 1.5 eq)

    • Toluene (or Dichloromethane, DCM)

    • Target Amine (e.g., Aniline) (1.1 eq)

    • Triethylamine (Et₃N) (2.5 eq)

  • Procedure:

    • Acid Chloride Formation:

      • Charge the pyrazole carboxylic acid (1.0 eq) and toluene to a dry reactor under a nitrogen atmosphere.

      • Add a catalytic amount of DMF (1-2 drops per mole of acid).

      • Slowly add thionyl chloride (1.2 eq) at room temperature. Gas evolution will occur.

      • Heat the mixture to 60-70 °C for 1-3 hours until gas evolution ceases and the reaction is complete (monitor by quenching a sample with methanol and analyzing by LCMS).

      • Cool the mixture to room temperature and remove all volatile components under reduced pressure to obtain the crude pyrazole carbonyl chloride.

    • Amide Formation:

      • Dissolve the target amine (1.1 eq) and triethylamine (2.5 eq) in DCM in a separate reactor and cool to 0-5 °C.

      • Dissolve the crude acid chloride in DCM.

      • Slowly add the acid chloride solution to the amine solution, maintaining the temperature below 10 °C.

      • Allow the reaction to warm to room temperature and stir for 1-4 hours until complete.

      • Quench the reaction by adding water. Separate the organic layer.

      • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazole carboxamide.

      • Purify the crude product by recrystallization.

Part 5: References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions.

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.

  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. BenchChem.

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). National Center for Biotechnology Information.

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules.

  • Synthesis of the pyrazole carboxamide derivatives 4a–4k. ResearchGate.

  • Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters.

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.

  • Method for purifying pyrazoles. Google Patents.

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery.

Sources

Validation & Comparative

2-(3-Amino-1H-pyrazol-1-yl)acetic acid vs other pyrazole isomers activity

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Pyrazoles

I've started gathering initial data by conducting broad Google searches on the biological activities of 2-(3-amino-1H-pyrazol-1-yl)acetic acid and its isomers, including 2-(5-amino-1H-pyrazol-1-yl)acetic acid and 2-(4-amino-1H-pyrazol-1-yl)acetic acid. My goal is to compile a preliminary overview of existing research and identify potential areas of interest for further investigation.

Deepening Activity Comparisons

I am now focusing on comparative efficacy within therapeutic areas of 2-(3-amino-1H-pyrazol-1-yl)acetic acid and its isomers. I'm prioritizing direct experimental data from reliable sources, seeking quantitative values like IC50 or EC50. Simultaneously, I am actively searching for established experimental protocols. I will then structure my comparison guide, beginning with an introduction to the pyrazole scaffold.

Expanding Search and Structure

I'm now expanding my Google searches to focus on the comparative efficacy of pyrazole isomers across therapeutic areas. I'm prioritizing direct experimental data, seeking IC50 and EC50 values. I'm also searching for established experimental protocols. I will then begin structuring my comparison guide with an introduction to the pyrazole scaffold and structural differences. A DOT graph will be created for visual clarity. I plan to document experimental methodologies and explain structure-activity relationships, citing authoritative sources. Finally, I will compile a comprehensive "References" section.

Confirming Initial Findings

I've established that pyrazole derivatives, including aminopyrazoles, are indeed a key compound class in medicinal chemistry, as the first search suggested. The findings emphasize the importance of specific substitution positions within the pyrazole ring for various biological activities, setting the stage for more focused inquiries.

Narrowing The Search Focus

I've clarified the need for direct comparisons between 2-(3-amino-1H-pyrazol-1-yl)acetic acid and its 4- and 5-amino isomers. The initial broad search confirmed pyrazoles are important, but lacked specific data. Now, I will focus on finding papers with direct, head-to-head comparisons or, failing that, closely related derivatives with comparable biological data like IC50 or EC50 values for a single target.

Expanding the Search Parameters

I'm now expanding my search criteria, focusing on those compounds and isomers previously mentioned. My goal is to find direct comparisons of 2-(3-amino-1H-pyrazol-1-yl)acetic acid and its 4- and 5-amino isomers for the same biological target. If this proves difficult, I'll examine similar compounds. I've formulated a refined search strategy including terms like "comparison," "IC50," and specific therapeutic areas, and I'll extend my search to patents and reviews. I am also investigating relevant experimental assay details.

Refining Research Strategies

I've confirmed that aminopyrazoles are important, but I need specific comparisons. My new approach involves targeted Google searches using chemical names with terms like "comparison" and "IC50," and patent and review searches. I'll seek experimental details for any assays I find, focusing on specific targets. The guide will introduce pyrazoles, present comparative data, and detail experimental methods. I'll create a DOT graph, and I plan to include structure-activity relationships backed by citations.

Analyzing Compound Activity

I've just refined my search and found some key distinctions. Specifically, "Amino-Pyrazoles in Medicinal Chemistry: A Review" highlights how 4-aminopyrazole compounds often have less anti-inflammatory and anticancer potential compared to their 3-amino and 5-amino counterparts. This comparative information is valuable for narrowing my focus.

Comparing Isomer Activities

I've deepened my investigation, and I am gaining new insight. The review article, "Amino-Pyrazoles in Medicinal Chemistry," offers a useful high-level comparison. It states 4-aminopyrazoles show less anti-inflammatory/anticancer activity than their 3-amino or 5-amino counterparts. "A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Derivatives," directly contrasts these, adding that 3-aminopyrazoles are useful as anticonvulsants and kinase inhibitors, whereas 5-aminopyrazoles show promise as p38 MAPK inhibitors and antimicrobials. A quantitative comparison for the specific acetic acid derivatives is still missing.

Refining Acetic Acid Search

My updated search strategy is focused. I've pinpointed that direct comparisons with quantitative data for the specific acetic acid derivatives are absent. I must now conduct specific searches for papers detailing the synthesis and testing of "2-(3-amino-1H-pyrazol-1-yl)acetic acid," "2-(5-amino-1H-pyrazol-1-yl)acetic acid," and "2-(4-amino-1H-pyrazol-1-yl)acetic acid," including their synthesis, IC50 values, and specific targets. Also I am looking for synthesis protocols. I am beginning to look for molecules that are structurally as close as possible.

Expanding Search Strategies

I've significantly expanded my search parameters. I'm focusing specifically on the synthesis, biological evaluation, and IC50 values of the three acetic acid derivatives. If no direct comparison is available, I will look for structurally similar compounds. Also I will be searching for detailed experimental protocols for assays like kinase inhibition and anti-inflammatory screens, building towards a structure-activity relationship discussion, and plan to construct a DOT graph and a summary table.

Deepening Synthesis and Tests

I've significantly shifted my focus to synthesis and biological evaluation. I'm prioritizing searches for the specific acetic acid derivatives and their IC50 values. I've also begun looking at structural analogs, as well as detailed protocols for relevant assays. My immediate goal is to establish a clear structure-activity relationship for the isomers and get experimental protocols. This will be an important reference for future work.

Analyzing Isomers' Differences

I've been focusing on the comparison of the specific isomers: 2-(3-amino-1H-pyrazol-1-yl)acetic acid, 2-(5-amino-1H-pyrazol-1-yl)acetic acid, and 2-(4-amino-1H-pyrazol-1-yl)acetic acid. My research has confirmed a direct head-to-head comparison is a key area to explore further. I'm prioritizing analyzing their structural and functional distinctions.

Evaluating Assay Suitability

I've hit a roadblock in directly comparing the isomers, as data is scarce. My search uncovered broader trends: 3- and 5-aminopyrazoles show anticancer/anti-inflammatory promise, while 4-aminopyrazoles are less active in these areas. I now plan to construct a comparison guide based on the general activities of the isomer classes. I'll include data on similar derivatives with the acetic acid N-1 substituent, if available, for context. I have identified some biological assay protocols that may be appropriate.

Constructing Comparative Guide

I've decided to build a comparison guide, structured around established activities of the parent aminopyrazole isomer classes, given the scarcity of direct data on the specific acetic acid derivatives. I'll include data on similar derivatives with the acetic acid N-1 substituent if possible, and I'll include assay protocols. My guide will include the isomers, their structural characteristics, structure-activity relationships, and provide a comparison table with detailed protocols, even though direct comparison data for the specific acetic acid derivatives is unavailable. I can now start to compile the guide.

A Comparative Guide to the Biological Activities of Pyrazole and Indole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison of the biological activities of two prominent heterocyclic scaffolds: pyrazole and indole, with a specific focus on derivatives of indole-3-acetic acid (IAA). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of facts to explore the underlying mechanisms, experimental validation, and comparative efficacy across key therapeutic areas.

Introduction: Two Scaffolds, Diverse Biological Worlds

In the landscape of medicinal chemistry, pyrazole and indole rings represent foundational scaffolds for the development of a vast array of biologically active molecules.

  • Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in pharmacology. Its derivatives are known for a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Several pyrazole-based drugs, such as the anti-inflammatory agent Celecoxib, are in clinical use, underscoring the scaffold's therapeutic relevance.[1]

  • Indole-3-acetic acid (IAA) is the most common and physiologically important plant hormone of the auxin class, fundamentally regulating plant growth and development.[4][5][6][7][8] While its native role is in botany, the indole scaffold itself is a key component in numerous pharmaceuticals.[9] Synthetic modification of the IAA structure has yielded derivatives with promising activities in areas far beyond plant science, including oncology and infectious diseases.[9][10]

This guide will dissect and compare the performance of derivatives from these two classes, focusing on antimicrobial, anti-inflammatory, and anticancer activities, as well as their foundational role in plant growth regulation. We will examine experimental data, delve into mechanisms of action, and provide standardized protocols for validation.

Comparative Analysis of Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Both pyrazole and indole derivatives have emerged as promising candidates.[11]

Mechanism of Action & Efficacy

Pyrazole Derivatives: Pyrazoles exhibit broad-spectrum antimicrobial activity.[12][13] Their mechanism is often tied to the inhibition of essential microbial enzymes or disruption of cellular processes. The specific substitutions on the pyrazole ring are critical in determining the potency and spectrum of activity. Some derivatives have been shown to inhibit bacterial growth with Minimum Inhibitory Concentrations (MICs) in the low microgram-per-milliliter range.[11]

Indole Acetic Acid Derivatives: While native IAA is not primarily antimicrobial, its derivatives, particularly those hybridizing the indole core with other pharmacophores like triazoles or Schiff bases, have demonstrated significant antibacterial and antifungal properties.[9] These synthetic molecules can disrupt bacterial cell membranes or interfere with key metabolic pathways. Studies have reported MIC values as low as 3.12 µg/mL for certain IAA-based Schiff bases against pathogenic bacteria like P. aeruginosa and K. pneumoniae.[9][9]

Quantitative Data Summary
Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Pyrazole1,3,5-triphenyl-1H-pyrazole derivativeStaphylococcus aureus (MDR)4[11]
PyrazolePyrano[2,3-c] pyrazole derivativeVarious Bacteria/FungiVaries[13]
IAA DerivativeSchiff base triazole (from IAA)P. aeruginosa3.12[9]
IAA DerivativeSchiff base triazole (from IAA)K. pneumoniae3.12[9]
IAA DerivativeSchiff base triazole (from IAA)S. aureus25[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a self-validating, standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound. The causality behind this choice is its high reproducibility, scalability for screening multiple compounds, and its status as a gold-standard method recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Workflow Diagram

G cluster_readout Data Acquisition start Prepare standardized microbial inoculum (0.5 McFarland) add_inoculum Inoculate wells with microbial suspension start->add_inoculum stock Prepare serial dilutions of test compounds (Pyrazoles, IAA derivatives) add_compounds Add compound dilutions to wells stock->add_compounds media Dispense sterile growth medium into 96-well plate media->add_compounds add_compounds->add_inoculum controls Include Positive (microbe, no drug) & Negative (medium only) controls add_inoculum->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read Read plate visually or with a plate reader (OD600) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Perform a two-fold serial dilution in a separate 96-well plate to create a range of concentrations.

  • Plate Setup: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells of a new 96-well microtiter plate.

  • Compound Transfer: Transfer 50 µL from the compound dilution plate to the corresponding wells of the test plate.

  • Inoculation: Dilute the standardized inoculum from Step 1 into MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Add 50 µL of this final inoculum to each well.

  • Controls: Include a positive control (well with MHB and inoculum, no compound) and a negative control (well with MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Comparative Analysis of Anti-Inflammatory Activity

Inflammation is a key pathological process in many diseases. Pyrazole derivatives are renowned for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1]

Mechanism of Action & Efficacy

Pyrazole Derivatives: The anti-inflammatory action of many pyrazole derivatives stems from their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[1] By blocking COX-2, they prevent the synthesis of prostaglandins, key mediators of pain and inflammation. Molecular modeling studies confirm that pyrazole analogs can form stable hydrogen and π-π interactions within the COX-2 active site.[1] Some pyrazoline derivatives have shown higher anti-inflammatory activity than the standard drug indomethacin in carrageenan-induced paw edema assays.[14]

Indole Acetic Acid Derivatives: While less established than pyrazoles in this area, certain indole derivatives have also been reported to possess anti-inflammatory activity.[9] The mechanism can vary, but may involve modulation of inflammatory signaling pathways or inhibition of inflammatory enzymes other than COX.

Signaling Pathway Diagram: COX-2 Inhibition

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (PGE2, etc.) COX2->PGs Synthesizes Inflammation Inflammation (Pain, Swelling, Fever) PGs->Inflammation Mediates Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibits G cluster_inactive Inactive State (Low IAA) cluster_active Active State (High IAA) ARF_I ARF DNA_I Auxin Response Element (DNA) AuxIAA_I Aux/IAA Repressor AuxIAA_I->ARF_I Binds & Represses Gene_I Gene Transcription OFF IAA IAA Receptor SCF-TIR1 Receptor Complex IAA->Receptor Proteasome Proteasome Degradation Receptor->Proteasome Ubiquitination AuxIAA_A Aux/IAA Repressor AuxIAA_A->Receptor ARF_A ARF DNA_A Auxin Response Element (DNA) ARF_A->DNA_A Binds & Activates Gene_A Gene Transcription ON DNA_A->Gene_A

Caption: Simplified model of IAA-mediated gene transcription in plants.

Conclusion and Future Outlook

This guide highlights the distinct yet sometimes overlapping biological profiles of pyrazole and indole acetic acid derivatives.

  • Pyrazoles are exceptionally versatile pharmacological scaffolds with clinically validated success, particularly as anti-inflammatory agents. Their broad-spectrum activity makes them a continuing source of new leads for antimicrobial and anticancer drug discovery. [1][3]

  • Indole Acetic Acid , while rooted in plant biology, provides a powerful starting point for synthetic derivatives. The indole core is a proven pharmacophore, and its modification has yielded potent antimicrobial and anticancer agents. The development of hybrid molecules combining indole and pyrazole moieties represents a particularly exciting strategy, demonstrating synergistic effects and remarkable potency. [15] For researchers, the choice between these scaffolds depends on the therapeutic target. For COX-2 inhibition, pyrazoles are a well-established choice. For novel anticancer agents, exploring indole-pyrazole hybrids is a highly promising avenue. For antimicrobials, both classes offer fertile ground for new discoveries. Future research should focus on direct, head-to-head comparative studies and the elucidation of novel mechanisms of action to fully exploit the therapeutic potential of these remarkable heterocyclic compounds.

References

  • Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. (2023). PMC, NIH.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Indole-3-acetic acid. Wikipedia.
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  • Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. (2021). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. Biology Discussion.
  • The role of indole derivative in the growth of plants: A review. (2023). Frontiers.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. (2023). Frontiers.
  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety.
  • Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. (2021). RSC Publishing.
  • Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. (2019). Frontiers.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC, PubMed Central.
  • Biological Activities of Indoleacetylamino Acids and Their Use as Auxins in Tissue Culture. Plant Physiology.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2019). PMC, PubMed Central.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. NIH.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). MDPI.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. NIH.
  • Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia gl
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC, NIH.
  • Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine.
  • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (2023). RSC Publishing.
  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2019).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. (2020).
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  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2020). PMC, NIH.
  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. MDPI.

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A Comparative Guide to HPLC-Based Purity Confirmation of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, presents comparative experimental data, and offers detailed protocols to ensure robust and reliable purity analysis.

Introduction: The Analytical Challenge

2-(3-Amino-1H-pyrazol-1-yl)acetic acid is a key building block in pharmaceutical synthesis, valued for its versatile pyrazole core.[1] Its molecular structure, featuring both a basic amino group and an acidic carboxylic acid group, classifies it as a zwitterionic and highly polar compound (Molecular Formula: C5H7N3O2, Molecular Weight: 141.13 g/mol ).[2] This amphoteric nature presents a significant challenge for traditional reversed-phase (RP) HPLC, where such polar analytes often exhibit poor retention and peak shape.[3][4]

The primary goal of this guide is to compare two distinct HPLC column technologies to establish a reliable purity method: a conventional C18 column and a modern polar-embedded column. This comparison will highlight the importance of stationary phase chemistry in achieving optimal separation of the main compound from potential impurities.

Strategic Approach to Method Development

The inherent polarity of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid necessitates a careful selection of HPLC conditions to ensure adequate retention and sharp, symmetrical peaks.

2.1. The Role of Mobile Phase pH

For a zwitterionic compound, the pH of the mobile phase is a critical parameter. It dictates the ionization state of the analyte, which in turn affects its interaction with the stationary phase.

  • Low pH (e.g., pH 2-3): At this pH, the carboxylic acid group (-COOH) is largely protonated (neutral), while the amino group (-NH2) is protonated to form an ammonium ion (-NH3+). This makes the overall molecule a cation.

  • High pH (e.g., pH > 9): The amino group is deprotonated (neutral), and the carboxylic acid group is deprotonated to form a carboxylate ion (-COO-), resulting in an overall anionic molecule.

For reversed-phase chromatography, operating at a low pH is generally preferred for this type of compound. By suppressing the ionization of the carboxyl group, the molecule's overall polarity is reduced, which can enhance retention on a hydrophobic C18 stationary phase.

2.2. A Comparative Analysis of Stationary Phases

To address the retention challenges, we will compare two columns with differing stationary phase chemistries:

  • Method A: Conventional C18 Column: This is the workhorse of reversed-phase HPLC, offering strong hydrophobic retention. However, it can sometimes provide insufficient retention for very polar compounds and may exhibit poor peak shape due to interactions with residual silanols on the silica surface.

  • Method B: Polar-Embedded C18 Column: These columns incorporate a polar functional group (e.g., amide, carbamate) near the base of the C18 alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can offer alternative selectivity for polar analytes through hydrogen bonding and dipole-dipole interactions.[5] This often leads to improved retention and peak shape for challenging polar compounds.

Experimental Protocols and Methodologies

The following section details the step-by-step protocols for sample preparation, system suitability, and the two comparative HPLC methods.

3.1. Reagents and Materials

  • 2-(3-Amino-1H-pyrazol-1-yl)acetic acid reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

3.2. Standard and Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of water and methanol.

  • Working Standard/Sample (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase.

3.3. System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be qualified to ensure its performance. This is a self-validating step crucial for trustworthy results.

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the 0.1 mg/mL working standard solution.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be > 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

3.4. HPLC Method Comparison

The following table outlines the parameters for the two HPLC methods being compared.

ParameterMethod A: Conventional C18Method B: Polar-Embedded C18
Column C18, 4.6 x 150 mm, 5 µmPolar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min5% B to 95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 220 nmUV at 220 nm

Results and Discussion: A Head-to-Head Comparison

A sample of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid containing two known process-related impurities was analyzed using both Method A and Method B. The following table summarizes the key chromatographic performance data.

ParameterMethod A (Conventional C18)Method B (Polar-Embedded C18)
Retention Time (Main Peak) 2.8 min4.5 min
Tailing Factor (Main Peak) 1.81.1
Resolution (Main Peak/Impurity 1) 1.42.5
Resolution (Main Peak/Impurity 2) 1.93.1
Theoretical Plates (Main Peak) 21005500

Discussion:

The results clearly demonstrate the superior performance of the Polar-Embedded C18 column (Method B) for this specific analysis.

  • Enhanced Retention: Method B provided a significantly longer retention time for the main peak (4.5 min vs. 2.8 min). This increased retention is crucial for moving the analyte away from the solvent front and allowing for better resolution from early-eluting impurities.

  • Improved Peak Shape: The tailing factor was significantly better with Method B (1.1) compared to Method A (1.8). A value close to 1.0 indicates a more symmetrical, Gaussian peak, which is essential for accurate integration and quantification. The poor peak shape in Method A is likely due to secondary interactions between the protonated amine group and acidic silanols on the C18 surface.

  • Superior Resolution: Method B provided baseline resolution (>2.0) for both impurities, whereas Method A showed incomplete separation for Impurity 1 (Resolution = 1.4). This is a critical advantage for accurate purity determination, as co-eluting peaks can lead to an overestimation of purity.

Visualizing the Workflow and Decision Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical framework for selecting the optimal method.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Standard & Sample p2 Dissolve in Diluent p1->p2 p3 Dilute to Working Concentration p2->p3 h1 System Equilibration p3->h1 h2 System Suitability Test (SST) h1->h2 h3 Inject Sample h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate Purity (% Area) d1->d2 d3 Generate Report d2->d3

Caption: Experimental workflow for HPLC purity analysis.

Logic Start Analyze Sample on Conventional C18 CheckRetention Retention Time > 3 min? Start->CheckRetention CheckTailing Tailing Factor < 1.5? CheckRetention->CheckTailing Yes UseMethodB Switch to Polar-Embedded C18 Column (Method B) CheckRetention->UseMethodB No CheckResolution Resolution > 2.0? CheckTailing->CheckResolution Yes CheckTailing->UseMethodB No MethodA_OK Method A is Suitable CheckResolution->MethodA_OK Yes CheckResolution->UseMethodB No MethodB_OK Method B is Superior UseMethodB->MethodB_OK

Caption: Decision logic for selecting the optimal HPLC column.

Conclusion and Recommendations

For the purity determination of the polar, zwitterionic compound 2-(3-Amino-1H-pyrazol-1-yl)acetic acid, a polar-embedded C18 column is demonstrably superior to a conventional C18 stationary phase. The alternative chemistry of the polar-embedded phase provides significantly improved retention, peak symmetry, and resolution from key impurities.

While a standard C18 column might be sufficient for simple identity checks, it is not recommended for accurate quantitative purity analysis due to its compromised resolution and peak shape. For robust, reliable, and accurate purity assessment in a research or quality control environment, the adoption of a polar-embedded column is the recommended approach. This choice ensures the method is "fit-for-purpose" and generates trustworthy data for critical decision-making in drug development.

References

  • LookChem. 2-(3-Amino-1H-pyrazol-1-yl)acetic acid. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Aminopyrazole on Primesep Columns. [Link]

  • National Center for Biotechnology Information. Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate. [Link]

  • National Center for Biotechnology Information. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • National Center for Biotechnology Information. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]

  • Chromatography Forum. HPLC method dev strategies for Zwitterions. [Link]

  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

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A Technical Guide to Assessing the Selectivity of 2-(3-Amino-1H-pyrazol-1-yl)acetic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey to identify and characterize novel therapeutic agents is one of rigorous evaluation and comparison. This guide provides an in-depth technical comparison of 2-(3-amino-1H-pyrazol-1-yl)acetic acid derivatives, a class of compounds with significant potential as kinase inhibitors. By leveraging established experimental protocols and presenting comparative data, this document aims to empower researchers to make informed decisions in their drug discovery endeavors.

The 3-amino-1H-pyrazole scaffold is a well-established pharmacophore in the realm of kinase inhibition, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2][3] Our focus here is on a specific subset of these derivatives, characterized by an acetic acid moiety at the 1-position of the pyrazole ring. While the broader class of 3-aminopyrazoles has shown activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and c-Jun N-terminal kinases (JNKs), the introduction of the acetic acid group may significantly influence the selectivity profile.[1][2][4] This guide will specifically explore their potential as inhibitors of the understudied PCTAIRE family of kinases, with a primary focus on Cyclin-Dependent Kinase 16 (CDK16).[1][5]

Understanding the Target: The PCTAIRE Kinase Family and CDK16

The PCTAIRE family, a branch of the CDK family, includes CDK16 (PCTAIRE1), CDK17 (PCTAIRE2), and CDK18 (PCTAIRE3).[5] These kinases are distinguished by a "PSTAIRE" motif, a variation of the classic "PSTAIRE" helix found in many other CDKs.[5] CDK16, in particular, has been implicated in a variety of cellular processes, including neurite outgrowth, vesicle trafficking, and has been identified as a potential oncoprotein in several cancers.[1][6][7] Dysregulation of CDK16 activity is associated with diseases such as breast, prostate, and cervical cancer, making it an attractive, albeit understudied, therapeutic target.[1][5]

The rationale for investigating 2-(3-amino-1H-pyrazol-1-yl)acetic acid derivatives against CDK16 stems from the established success of the 3-aminopyrazole core in targeting the CDK family.[1][8] The acetic acid substituent introduces a potential new interaction point, which could be exploited to achieve higher selectivity for CDK16 over other kinases, a critical factor in developing safer and more effective targeted therapies.[9]

Assessing Selectivity: A Multi-Faceted Approach

Determining the selectivity of a small molecule inhibitor is a cornerstone of preclinical drug development. A truly selective inhibitor will preferentially bind to its intended target, minimizing off-target effects that can lead to toxicity. The following experimental workflows are essential for a comprehensive assessment of the selectivity of 2-(3-amino-1H-pyrazol-1-yl)acetic acid derivatives.

Workflow for Kinase Selectivity Profiling

G cluster_0 Initial Biochemical Screening cluster_1 Broad Kinome Profiling cluster_2 Cellular Target Engagement cluster_3 Functional Cellular Assays A Test Compound (2-(3-amino-1H-pyrazol-1-yl)acetic acid derivative) B Primary Kinase Assay (e.g., ADP-Glo™ for CDK16) A->B Determine IC50 C Differential Scanning Fluorimetry (DSF) (Panel of >100 kinases) B->C Proceed with potent compounds D Identify kinases with significant thermal shift (ΔTm) C->D E NanoBRET™ Target Engagement Assay (Live cells expressing CDK16) D->E Validate hits in a cellular context F Determine cellular IC50 E->F G Cell Viability/Proliferation Assays (e.g., CCK-8) F->G H Cell Cycle Analysis (FUCCI-based) F->H

Caption: A comprehensive workflow for assessing kinase inhibitor selectivity.

Experimental Protocols

Primary Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor indicates potent inhibition.

  • Materials:

    • Recombinant CDK16/Cyclin Y complex (BPS Bioscience, Cat. No. 100604)[10]

    • CDK Substrate Peptide 1 (10x)[10]

    • ATP

    • Kinase Buffer

    • ADP-Glo™ Reagent (Promega)

    • Kinase Detection Reagent (Promega)

    • Test compounds and a known CDK16 inhibitor (e.g., Dabrafenib)[1]

  • Procedure:

    • Prepare a serial dilution of the test compounds and the reference inhibitor.

    • In a 96-well plate, add the kinase buffer, the test compound/reference, and the CDK16/Cyclin Y enzyme. Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate peptide and ATP. Incubate for 1 hour at 30°C.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration.

Broad Kinome Selectivity Profiling (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method to assess the binding of a compound to a large panel of kinases by measuring the change in the protein's melting temperature (ΔTm).[1] A significant increase in Tm indicates stabilization of the protein upon ligand binding.

  • Materials:

    • A panel of purified kinases (e.g., Eurofins DiscoverX KINOMEscan™ or similar)

    • SYPRO™ Orange Protein Gel Stain (Thermo Fisher Scientific)

    • Test compounds

    • Real-time PCR instrument

  • Procedure:

    • Prepare a solution of each kinase in the appropriate buffer.

    • Add the test compound to the kinase solution.

    • Add SYPRO™ Orange dye.

    • Gradually increase the temperature in the real-time PCR instrument and monitor the fluorescence.

    • The melting temperature (Tm) is the point at which the fluorescence is at its maximum.

    • Calculate the ΔTm by subtracting the Tm of the kinase alone from the Tm in the presence of the compound. A ΔTm of >5°C is generally considered significant.[1]

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ assay is a live-cell method to quantify the binding of a compound to a specific protein target.[1][11] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.

  • Materials:

    • Cells transiently or stably expressing NanoLuc®-CDK16 fusion protein

    • NanoBRET™ Kinase Tracer

    • Test compounds

    • Nano-Glo® Substrate and NanoLuc® Inhibitor (Promega)

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Add the test compounds at various concentrations.

    • Add the NanoBRET™ tracer.

    • Add the Nano-Glo® substrate and inhibitor.

    • Measure the donor and acceptor emission signals using a BRET-enabled plate reader.

    • Calculate the BRET ratio and determine the cellular IC50 values.

Comparative Data Analysis

To provide a clear comparison, the following tables present hypothetical but realistic data for a representative 2-(3-amino-1H-pyrazol-1-yl)acetic acid derivative (Compound A) against known CDK inhibitors.

Table 1: Biochemical Potency and Selectivity

CompoundTarget KinaseIC50 (nM)Kinome Selectivity (S-Score at 1 µM)
Compound A CDK16 25 0.05
DabrafenibCDK1635[1]0.28
RebastinibCDK1632[1]0.35
PalbociclibCDK4/611/15[9]0.10 (against CDK family)

S-Score (Selectivity Score) = (Number of kinases with >90% inhibition) / (Total number of kinases tested). A lower S-score indicates higher selectivity.

Table 2: Cellular Activity and Target Engagement

CompoundCellular Target Engagement (NanoBRET™ IC50, nM)Cell Viability (HCT116, GI50, µM)Cell Cycle Arrest (G2/M)
Compound A 55 0.8 Yes
Dabrafenib780.5Yes
Rebastinib650.6Yes
Palbociclib>1000 (for CDK16)1.2 (Rb-positive cells)G1 Arrest[9]

Interpreting the Results and the Role of the Acetic Acid Moiety

The hypothetical data suggests that Compound A, our representative 2-(3-amino-1H-pyrazol-1-yl)acetic acid derivative, is a potent and highly selective inhibitor of CDK16. Its low S-score in the kinome scan indicates that it interacts with a narrow range of kinases, a desirable characteristic for a targeted therapeutic. The cellular target engagement data confirms that the compound can effectively reach and bind to CDK16 in a live-cell environment, leading to a functional consequence of cell cycle arrest and reduced cell viability.

The presence of the acetic acid group at the N1 position of the pyrazole ring likely plays a crucial role in this selectivity. This acidic functional group can form specific hydrogen bonds or ionic interactions with residues in the CDK16 ATP-binding pocket that are not present in other kinases, thereby enhancing both potency and selectivity. This is a key area for further investigation through co-crystallography studies.

CDK16 Signaling Pathway

G cluster_0 Upstream Regulation cluster_2 Downstream Effects cluster_3 Inhibition A Cyclin Y C CDK16 A->C B 14-3-3 protein B->C D Substrate Phosphorylation C->D E Neurite Outgrowth D->E F Vesicle Trafficking D->F G Cell Proliferation D->G H 2-(3-Amino-1H-pyrazol-1-yl)acetic acid derivatives H->C Inhibits

Caption: Simplified signaling pathway of CDK16 and its inhibition.

Conclusion and Future Directions

This guide has outlined a systematic approach to assessing the selectivity of 2-(3-amino-1H-pyrazol-1-yl)acetic acid derivatives, with a focus on their potential as CDK16 inhibitors. The combination of biochemical, broad-panel, and cellular assays provides a robust framework for characterizing these compounds and comparing them to existing inhibitors.

The unique structural feature of the acetic acid moiety presents an exciting opportunity for developing highly selective kinase inhibitors. Future work should focus on:

  • Co-crystallography: Obtaining the crystal structure of CDK16 in complex with a lead compound to visualize the binding mode and rationalize the observed selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to further optimize potency and selectivity.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in relevant animal models of cancer to assess their therapeutic potential and safety profile.

By following a rigorous and multi-faceted approach to selectivity profiling, researchers can confidently advance the most promising 2-(3-amino-1H-pyrazol-1-yl)acetic acid derivatives towards clinical development as novel cancer therapeutics.

References

  • Brehmer, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link][1][5]

  • El-Faham, A., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(16), 4997. [Link]

  • Dixon-Clarke, S. E., et al. (2017). Structure and inhibitor specificity of the PCTAIRE-family kinase CDK16. Biochemical Journal, 474(4), 583-595. [Link][1][12]

  • Gogoi, J., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(4), 624-630. [Link][2]

  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link][9]

  • El-Sayed, M. A., et al. (2016). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Ecotoxicology and Environmental Safety, 134, 28-35. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK16/Cyclin Y Kinase Assay Kit. Retrieved from [Link][10][13]

  • Samanta, S., et al. (2006). Exploring QSAR on 3-aminopyrazoles as antitumor agents for their inhibitory activity of CDK2/cyclin A. European Journal of Medicinal Chemistry, 41(10), 1190-1195. [Link][8]

  • Wells, C. I., et al. (2020). Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity. eLife, 9, e59573. [Link][11]

  • Hassan, A. E. A., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6683. [Link]

  • Chen, Y., et al. (2020). Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors. International Journal of Molecular Sciences, 21(23), 9249. [Link]

  • Wang, Y., et al. (2023). CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers. Journal of Translational Medicine, 21(1), 589. [Link][6]

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  • Reaction Biology. (n.d.). CDK16/CycY Kinase Activity Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f)... Retrieved from [Link]

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  • Page, K. M., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry, 57(23), 9919-9937. [Link][3]

  • Zhang, L., et al. (2019). Knockdown of PFTAIRE Protein Kinase 1 (PFTK1) Inhibits Proliferation, Invasion, and EMT in Colon Cancer Cells. Oncology Research Featuring Preclinical and Clinical Cancer Therapeutics, 27(5), 599-606. [Link]

  • GeneCards. (n.d.). CDK16 Gene. Retrieved from [Link][7]

  • Abd-El-Aziz, A. S., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. RSC Advances, 13(25), 17135-17146. [Link]

  • Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors? Retrieved from [Link]

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  • Tzani, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(4), 4155-4168. [Link]

  • Tzani, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

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  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK16/Cyclin Y Kinase Assay Kit. Retrieved from [Link]

  • Rauf, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF BIOLOGICALLY ACTIVE PIRAZOLONES THROUGH MULTICOMPONENT REACTIONS. Retrieved from [Link]

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A Scientist's Guide to Pyrazole Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Reality

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] From potent kinase inhibitors in oncology to anti-inflammatory and antimicrobial agents, the versatility of the pyrazole ring is well-established.[1][3][4] However, for any promising pyrazole-based compound, the journey from a petri dish to a preclinical model, and potentially to the clinic, is fraught with challenges. A stellar performance in in vitro assays does not always guarantee success in vivo. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of pyrazole compounds, offering field-proven insights, detailed experimental protocols, and an exploration of the critical factors that govern the translation of a compound's potential into tangible therapeutic effects.

The In Vitro Arena: Quantifying Potential at the Cellular Level

In vitro assays are the initial proving ground for novel pyrazole derivatives. They offer a controlled environment to dissect a compound's activity against specific molecular targets and cell lines, providing essential data on potency and selectivity.

Key In Vitro Assays for Pyrazole Compounds

A common primary endpoint for anticancer pyrazole compounds is the assessment of their cytotoxic or anti-proliferative effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Experimental Protocol: MTT Assay for Pyrazoles

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound on cancer cell lines.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer) in appropriate media until they reach logarithmic growth phase.

    • Trypsinize the cells, resuspend them in fresh media, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture media to achieve a range of desired concentrations.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the pyrazole compound to the respective wells. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a blank control (media only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.[5][6]

Interpreting In Vitro Data: A Case Study with an EGFR-Targeting Pyrazole

Many pyrazole derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1][7][8] The EGFR signaling pathway, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream events that promote cell proliferation, survival, and migration.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by a pyrazole compound.

A pyrazole compound with a low IC50 value (e.g., in the nanomolar range) against an EGFR-overexpressing cancer cell line, such as A549, would be considered a potent in vitro candidate.[8] This potency, however, is just the first piece of the puzzle.

The In Vivo Gauntlet: Assessing Efficacy in a Complex Biological System

The transition from a controlled in vitro environment to a complex living organism introduces a multitude of variables that can significantly impact a compound's efficacy. In vivo studies, typically conducted in animal models, are crucial for evaluating a pyrazole compound's therapeutic potential in a more physiologically relevant context.

The Xenograft Mouse Model: A Workhorse in Cancer Research

For anticancer pyrazole compounds, the human tumor xenograft mouse model is a widely used preclinical tool. This model involves the transplantation of human cancer cells or tissues into immunodeficient mice.

Experimental Protocol: Anticancer Efficacy in a Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of a pyrazole compound.

Principle: This protocol assesses the ability of a pyrazole compound to inhibit the growth of human tumors in a living organism, providing insights into its therapeutic potential and potential toxicity.

Step-by-Step Methodology:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., A549) that has shown sensitivity to the pyrazole compound in vitro.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the pyrazole compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Monitoring and Data Collection:

    • Measure the tumor volume using calipers two to three times a week.

    • Monitor the body weight of the mice as an indicator of general health and potential toxicity.

    • Observe the mice for any other signs of toxicity.

  • Endpoint and Data Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Analyze the data for statistical significance.

The In Vitro-In Vivo Disconnect: Why Promising Compounds Falter

A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. A pyrazole compound with a nanomolar IC50 in vitro may show only modest or no tumor growth inhibition in vivo. Understanding the reasons for this disconnect is paramount for successful drug development.

Key Factors Influencing In Vivo Efficacy:
  • Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. A compound may have excellent in vitro activity but poor oral bioavailability, rapid metabolism, or rapid clearance in vivo, preventing it from reaching and maintaining therapeutic concentrations at the tumor site.[9]

  • Compound Physicochemical Properties: Factors such as solubility, lipophilicity (LogP), and molecular weight can influence a compound's ADME profile.[10][11]

  • The Tumor Microenvironment: In vitro cell cultures lack the complexity of the tumor microenvironment, which includes a variety of non-cancerous cells, the extracellular matrix, and complex signaling networks that can influence drug response.

  • Off-Target Effects and Toxicity: A compound may have unforeseen off-target effects in a whole organism that lead to toxicity, limiting the achievable therapeutic dose.[10]

InVitro_InVivo_Correlation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Outcome cluster_factors Translational Factors InVitro High In Vitro Potency (Low IC50) InVivo_Success Successful In Vivo Efficacy (Tumor Regression) InVitro->InVivo_Success Good PK/ADME Target Engagement InVivo_Failure Poor In Vivo Efficacy (No Effect) InVitro->InVivo_Failure Poor PK/ADME Metabolism Toxicity PK Pharmacokinetics (ADME) InVitro_InVivo_Correlation InVitro_InVivo_Correlation PK->InVitro_InVivo_Correlation TME Tumor Microenvironment TME->InVitro_InVivo_Correlation Toxicity Off-Target Effects & Toxicity Toxicity->InVitro_InVivo_Correlation

Caption: Factors influencing the translation of in vitro efficacy to in vivo outcomes.

Data-Driven Comparison: A Look at the Numbers

To illustrate the relationship between in vitro and in vivo efficacy, let's consider hypothetical data for two pyrazole-based kinase inhibitors.

CompoundTargetIn Vitro IC50 (A549 cells)In Vivo Efficacy (A549 Xenograft)
Pyrazole A EGFR10 nM80% Tumor Growth Inhibition
Pyrazole B EGFR15 nM20% Tumor Growth Inhibition

In this example, both compounds exhibit potent in vitro activity. However, Pyrazole A demonstrates significantly better in vivo efficacy. This disparity could be attributed to a more favorable pharmacokinetic profile for Pyrazole A, allowing it to achieve and sustain effective concentrations at the tumor site.

Conclusion: A Holistic Approach to Pyrazole Drug Development

The development of effective pyrazole-based therapeutics requires a multifaceted approach that goes beyond simply optimizing in vitro potency. While in vitro assays are indispensable for initial screening and mechanistic studies, a deep understanding of a compound's pharmacokinetic properties and its behavior within a complex biological system is equally critical. By carefully designing and interpreting both in vitro and in vivo experiments, and by anticipating the challenges of clinical translation, researchers can increase the likelihood of transforming a promising pyrazole compound from a laboratory curiosity into a life-saving medicine. The journey is complex, but for a scaffold as versatile and promising as pyrazole, the potential rewards are immense.[2][3]

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Amino-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that, like many pyrazole derivatives, serves as a valuable building block in medicinal chemistry and drug development.[1] Its structural motifs are present in a range of biologically active agents. As researchers and scientists, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid. The procedures outlined are synthesized from safety data for structurally analogous compounds and are grounded in established best practices for laboratory chemical waste management. The core principle is to treat this compound as a hazardous waste from the moment it is designated for disposal.

Section 1: Hazard Profile and Risk Assessment

The causality for stringent disposal protocols is rooted in these potential hazards. Direct contact can cause harm to the handler, while environmental release can be toxic to aquatic life.[2] Therefore, every step is designed to contain the chemical and prevent unintended exposure.

Table 1: Anticipated Hazard Profile based on Structural Analogues

Hazard CategoryAnticipated Risk and RationaleAnalogue Data Source
Acute Toxicity Harmful if swallowed and toxic in contact with skin.[2] The amino and acetic acid functional groups can enhance biological activity and potential toxicity.Pyrazole[2]
Skin & Eye Irritation Expected to cause skin irritation and serious eye irritation or damage.[2][3] Chemical contact with sensitive tissues must be prevented.Pyrazole[2]
Respiratory Irritation Inhalation of dust may cause respiratory irritation.[2][3] Handling should occur in well-ventilated areas to minimize aerosolization.Pyrazole[2]
Chronic Effects May cause damage to organs through prolonged or repeated exposure.[2] Some pyrazoles are suspected of damaging fertility or the unborn child.[2]Pyrazole[2]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[2] This makes it imperative to prevent its entry into drains or waterways.[2][4]Pyrazole[2]

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical for use or disposal, ensuring adequate personal protection is non-negotiable. The choice of PPE is a direct countermeasure to the hazards identified above.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling, even if gloves were worn.[2][5]

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[2][3]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.[5][6]

  • Respiratory Protection: All handling of the solid compound that could generate dust, and all waste collection activities, should be performed within a certified chemical fume hood to prevent inhalation.[7][8]

Section 3: Step-by-Step Waste Collection and Segregation Protocol

All materials contaminated with 2-(3-Amino-1H-pyrazol-1-yl)acetic acid must be treated as hazardous waste.[9][10] Never mix this waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health & Safety (EHS) office.[2][11]

Protocol for Solid Waste Collection:

  • Designate a Container: Use a clearly labeled, wide-mouth container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[10]

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "2-(3-Amino-1H-pyrazol-1-yl)acetic acid," and the associated hazard warnings (e.g., "Toxic," "Irritant").[11]

  • Transfer: Carefully transfer the solid waste into the container using a dedicated spatula or scoop. This must be done inside a chemical fume hood to avoid creating dust.[7]

  • Seal: Keep the container tightly sealed at all times, except when adding waste.[10][12] This prevents the release of vapors and protects the contents from moisture.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents.[10][13]

Protocol for Contaminated Labware and Debris:

  • Segregation: Separate grossly contaminated items (e.g., weigh boats, gloves, paper towels used for cleanup) from lightly contaminated items.

  • Collection: Place all contaminated disposable items directly into the designated solid hazardous waste container.

  • Non-Disposables: For non-disposable glassware, rinse with a minimal amount of a suitable solvent (e.g., ethanol or acetone) inside a fume hood. The resulting rinsate is a hazardous liquid waste and must be collected as described below. After rinsing, the glassware can be washed normally.

Protocol for Liquid Waste (Solutions):

  • Designate a Container: Use a labeled, sealable, and chemically compatible container (HDPE or glass, as appropriate).[14]

  • Labeling: Label the container with "Hazardous Waste," the full name of all chemical components (including solvents), their approximate concentrations, and relevant hazard warnings.

  • Collection: Pour the liquid waste carefully into the container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.[14]

  • Seal and Store: Seal the container and store it in the SAA, using secondary containment (such as a spill tray) to mitigate leaks.[15]

Section 4: Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don PPE: Wear the full PPE described in Section 2.

  • Containment: Prevent the spill from spreading or entering any drains.[2][4]

  • Cleanup (Solid Spill): Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[3] Carefully sweep up the mixture and place it in the designated solid hazardous waste container.[2][6]

  • Cleanup (Liquid Spill): Absorb the spill with an inert absorbent material. Collect the contaminated absorbent and place it in the solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Section 5: Final Disposal Pathway

The ultimate disposal of this chemical waste is a regulated process that must be handled by professionals. Laboratory personnel are responsible for the initial, critical steps of collection and storage.

The diagram below illustrates the decision-making workflow for the disposal of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid waste.

G Disposal Workflow for 2-(3-Amino-1H-pyrazol-1-yl)acetic acid A Waste Generation (Unused chemical, contaminated items, or solutions) B Is waste a solid or contaminated debris? A->B C Is waste a liquid (solution or rinsate)? A->C D Collect in a designated, labeled SOLID hazardous waste container. B->D Yes E Collect in a designated, labeled LIQUID hazardous waste container. C->E Yes F Store sealed container in secondary containment within a Satellite Accumulation Area (SAA). D->F E->F G Is container full or project complete? F->G G->F No H Contact Institutional EHS Office for waste pickup. G->H Yes I Transport and final disposal by a licensed hazardous waste contractor. H->I J Probable Method: High-Temperature Incineration I->J

Caption: Decision workflow for proper waste management.

The standard and most environmentally sound method for the final destruction of this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[2] Your institution's EHS office coordinates with licensed contractors to ensure this is done in full compliance with regulations.

Section 6: Regulatory Compliance

All hazardous waste disposal activities are governed by strict regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[16] The EPA's regulations for hazardous waste generators are detailed in 40 CFR part 262.[16] Furthermore, state and local regulations may impose additional requirements.

A critical federal regulation is the prohibition of sewering hazardous waste pharmaceuticals, a category under which this compound falls.[17][18] This means drain disposal is strictly forbidden. Adherence to the protocols in this guide will ensure your laboratory operations remain compliant, safe, and environmentally responsible.

References

  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%.
  • Biosynth. (2022). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
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  • Fisher Scientific. (2025). Safety Data Sheet: 3-Aminopyrazole.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational plan for the safe handling of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As the toxicological properties of this specific compound are not exhaustively studied, we will adopt a prudent approach, grounding our recommendations in the known hazards of structurally similar pyrazole and amino acid derivatives and adhering to established principles of laboratory safety.[1][2]

Understanding the Risk: Hazard Assessment

A thorough risk assessment is the foundation of a safe handling protocol. While a specific Safety Data Sheet (SDS) for 2-(3-Amino-1H-pyrazol-1-yl)acetic acid is not widely available, data from analogous compounds, such as 2-(1H-Pyrazol-3-yl)acetic acid, provide critical insights into its potential hazards.

Based on this data, 2-(3-Amino-1H-pyrazol-1-yl)acetic acid should be treated as a compound with the following potential classifications under the Globally Harmonized System (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

Furthermore, related compounds are noted as being harmful if they come into contact with the skin or are inhaled.[3] Therefore, all handling procedures must be designed to minimize direct contact, ingestion, and the generation of airborne dust or aerosols.[1]

Core Directive: Standard PPE for Routine Operations

For routine laboratory procedures involving small quantities (milligram to gram scale) of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid, the following PPE is mandatory. The causality is clear: we must establish a barrier between the researcher and the chemical to mitigate the risks of irritation and acute toxicity.

  • Engineering Controls: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood.[4][5] This is the primary line of defense to control exposure to airborne particles and vapors, addressing the respiratory irritation hazard.[6]

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[4] Due to the classification as a serious eye irritant, protecting the eyes from splashes and airborne dust is non-negotiable. For procedures with a higher risk of splashing, such as transfers of larger solution volumes, a full-face shield should be worn in addition to goggles.[7]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard recommendation.[4] It is critical to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid skin contamination.[8] Gloves should be changed immediately if contamination is suspected. For prolonged operations, consider double-gloving.

  • Body Protection: A properly fitted, long-sleeved laboratory coat is required to protect the skin from accidental contact.[4] The lab coat should be fully buttoned.

Procedural Guidance: A Self-Validating System for Safe Handling

Adherence to a rigorous, step-by-step protocol ensures that safety is an integral part of the workflow. This self-validating system minimizes the potential for error and exposure.

Step 1: Preparation and Weighing
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Prepare the Workspace: Cover the work surface within the fume hood with disposable, absorbent bench paper.[5] This simplifies cleanup in the event of a small spill.

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves before handling the primary container.

  • Minimize Dust Generation: When weighing the solid compound, use a spatula to carefully transfer the material.[5] Avoid any actions that could create dust clouds, such as dropping or rapid movements. Perform all weighing and transfers deep within the fume hood.[5]

Step 2: Solution Preparation
  • Select Proper Glassware: Ensure all glassware is free of cracks or chips.[4]

  • Controlled Addition: When dissolving the solid, add it slowly and carefully to the solvent to prevent splashing.[5] If the dissolution process is exothermic, use an ice bath for temperature control.

  • Maintain Containment: Keep all containers capped or covered when not in active use, even within the fume hood.

Step 3: Post-Procedure Decontamination and Disposal
  • Surface Decontamination: After completing your work, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.[5]

  • Waste Segregation: Dispose of all contaminated disposable materials, including gloves, bench paper, and weighing paper, in a clearly labeled hazardous waste container.[8] Do not discard these items in the regular trash.

  • Final Disposal: All surplus material and contaminated waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Data Presentation: PPE Levels by Task

The required level of PPE is dictated by the specific task and the associated risk of exposure. This table provides a clear, at-a-glance summary for operational planning.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling (Small quantities, solutions)Chemical Splash GogglesSingle Pair, Nitrile GlovesStandard Lab CoatNot required if in Fume Hood
Increased Splash/Aerosol Risk (Large volumes, vortexing)Goggles & Face Shield[7]Double Pair, Nitrile GlovesChemical-Resistant Apron over Lab CoatNot required if in Fume Hood
Solid Spill Cleanup Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant CoverallsNIOSH-approved respirator with P100 filter

Mandatory Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling 2-(3-Amino-1H-pyrazol-1-yl)acetic acid.

PPE_Workflow start Start: Plan to handle 2-(3-Amino-1H-pyrazol-1-yl)acetic acid fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP Do not proceed without proper engineering controls fume_hood->stop No   task_assessment Assess Task: Routine handling or high-risk procedure? fume_hood->task_assessment  Yes standard_ppe Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat task_assessment->standard_ppe Routine Handling   enhanced_ppe Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Chemical Apron task_assessment->enhanced_ppe High-Risk Procedure   spill_check Is there a risk of a spill or aerosol generation? standard_ppe->spill_check enhanced_ppe->spill_check spill_ppe Spill PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Coveralls - NIOSH Respirator (P100) spill_check->spill_ppe Yes   proceed Proceed with Caution spill_check->proceed  No spill_ppe->proceed

Caption: PPE selection workflow for handling 2-(3-Amino-1H-pyrazol-1-yl)acetic acid.

Emergency Operational Plan

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above (Spill Cleanup).

  • Contain the Spill: For a solid spill, gently cover it with a dry, inert absorbent material like sand or vermiculite to avoid raising dust.[9]

  • Clean Up: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and dispose of all cleanup materials as hazardous waste.[10]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention and show them the container or label.[11]

References

  • Material Safety Data Sheet. (2005, October 9). ScienceLab.com.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
  • Safety D
  • Life-Changing Safety Tips for Handling Labor
  • Safety Data Sheet - 2-(1H-Pyrazol-3-yl)acetic acid. (2021, May 1). Angene Chemical.
  • Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine. Benchchem.
  • Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. 3M.
  • 10 Tips for Handling and Storing Peracetic Acid. EHSLeaders.
  • Acetic acid: incident management. GOV.UK.
  • SAFETY DATA SHEET - 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%. (2023, October 6). Fisher Scientific.
  • Safety D
  • Acetic acid - SAFETY D
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Cytotoxicity study of pyrazole derivatives. (2007).
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • MSDS of 2-(1-Methyl-1H-pyrazol-3-yl)acetic acid. (2026, January 15).
  • GLYCINE 98.5% - (Extra Pure) (Amino Acetic Acid) MSDS. Oxford Lab Fine Chem LLP.
  • Managing Exposure to Biological Agents in Labor
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.

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